6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXGKQXXFWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424519 | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-96-8 | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets, most notably protein kinases.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound and its analogs, with a focus on their role as kinase inhibitors.
Core Compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[3] |
| Molecular Weight | 177.16 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 869941-96-8 | PubChem[3] |
| Appearance | Solid | --- |
| Melting Point | Not reported | --- |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a pyrazole precursor with a suitable three-carbon building block. A detailed experimental protocol is provided below.
Synthesis of this compound [4]
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
Aqueous hydrochloric acid (6 M)
-
Water
Procedure:
-
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (0.5 g, 2.1 mmol) in an aqueous solution of hydrochloric acid (6 M, 1.3 mL) is prepared in a sealed tube.[4]
-
The mixture is heated to 95°C. The solid material is expected to completely dissolve around 82°C, after which a solid precipitate will form.[4]
-
Stirring is continued for an additional 5 minutes at 95°C.[4]
-
The reaction mixture is then cooled to room temperature.[4]
-
The solid product is collected by filtration, rinsed with water, and dried in a vacuum oven.[4]
-
This procedure affords 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (305.1 mg, 81% yield).[4]
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The broader class of pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various strategies, often involving the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] These methods allow for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, enabling the exploration of structure-activity relationships.[2]
Biological Activity and Therapeutic Potential
Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 - 1892 | [7] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Not specified | [8] |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Pim-1 | 27 - 45 | [9] |
| Pyrazolopyrimidine derivatives | IRAK4 | Potent inhibition reported | [10] |
Note: The IC₅₀ values presented are for various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold and not for this compound itself.
Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit key signaling pathways implicated in cancer and inflammation. For instance, their inhibition of PI3Kδ, a critical node in immune cell signaling, makes them promising candidates for the treatment of inflammatory and autoimmune diseases.[5][7] Similarly, their activity against B-Raf and Pim-1 kinases suggests potential applications in oncology.[8][9]
Caption: General mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow for Kinase Inhibition Assay
A typical workflow to assess the kinase inhibitory potential of a compound like this compound is outlined below.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery. While further research is needed to fully elucidate the specific biological activities of this particular derivative, the broader pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated as a source of potent kinase inhibitors. The synthetic accessibility of this class of compounds, coupled with their demonstrated biological efficacy, makes them attractive candidates for the development of novel therapeutics targeting a range of diseases.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure and properties
An In-depth Technical Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a fused pyrazole and pyrimidine ring system. This pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] The scaffold is a key component in numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3]
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of this compound, with a focus on its role as a crucial intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.
Chemical Structure and Identifiers
The foundational structure consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at position 6 and a carboxylic acid group at position 3.
Chemical Structure:
Quantitative and identifying data for the compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 869941-96-8 | PubChem[4] |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| Canonical SMILES | CC1=CN2C(=C(C=N2)C(=O)O)N=C1 | PubChem[4] |
| InChIKey | JCNOXGKQXXFWCM-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The carboxylic acid moiety, in particular, allows for modifications that can tune properties like solubility and reactivity.[5]
| Property | Value | Source |
| Physical Form | Solid (predicted) | - |
| XLogP3-AA (Computed) | 0.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 177.053826475 Da | PubChem[4] |
| Topological Polar Surface Area | 67.5 Ų | PubChem[4] |
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-amino-1H-pyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or β-enaminone.[1] This approach allows for the construction of the fused pyrimidine ring.
General Synthesis Workflow
A common pathway to synthesize substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acids involves the reaction of a 3-aminopyrazole with a suitably substituted three-carbon component, followed by functional group manipulations.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and metabolic diseases. While direct biological data for this compound is limited, its structural framework is central to a wide array of potent and selective inhibitors targeting key cellular pathways. This document provides a comprehensive overview of the known biological activities associated with the pyrazolo[1,5-a]pyrimidine core, details relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development efforts centered on this promising chemical class. The carboxylic acid moiety at the 3-position represents a versatile chemical handle for the synthesis of derivative libraries with potentially enhanced potency and selectivity.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine compounds are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry. Their unique fused bicyclic structure, combining a pyrazole and a pyrimidine ring, provides a rigid and planar framework amenable to extensive chemical modification[1][2]. This structural versatility has led to the development of derivatives with a wide spectrum of pharmacological properties, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling frequently dysregulated in diseases like cancer[1][2][3][4].
Marketed drugs and clinical candidates containing this scaffold underscore its therapeutic importance. The core structure of this compound serves as a foundational building block for exploring these activities, with the methyl group at the 6-position and the carboxylic acid at the 3-position providing key points for interaction and further functionalization[5][6].
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, typically involving the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent[3]. Efficient methodologies, including microwave-assisted synthesis and one-pot multi-component reactions, have been developed to generate a diverse library of substituted pyrazolo[1,5-a]pyrimidines[2][3].
A general workflow for synthesizing the core scaffold is depicted below. This process allows for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.
Key Biological Activities and Therapeutic Targets
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of several key enzymes and receptors involved in disease pathogenesis.
Protein Kinase Inhibition
The most extensively documented activity of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's ATP pocket[1][4].
Pim-1 is a serine/threonine kinase that is a proto-oncogene implicated in cancers such as leukemia, lymphoma, and prostate cancer[7][8]. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1[9][10]. These inhibitors have demonstrated the ability to suppress the phosphorylation of downstream targets like the BAD protein and inhibit colony formation in cancer cell lines at submicromolar concentrations[9][10].
| Compound Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 | [9] |
| Quercetagetin (flavonol) | PIM1 | 340 | [7] |
| PIM1-IN-2 | PIM1 | Ki = 91 | [8] |
The B-Raf kinase is a critical component of the Raf-MEK-ERK signaling pathway, which regulates cell proliferation and survival[11][12]. Mutations in the B-Raf gene, particularly the V600E mutation, are drivers in a majority of melanomas and other cancers[13]. Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, representing a promising avenue for the treatment of these malignancies[14].
| Compound Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| 7-azaindole derivative (PLX4720) | B-Raf V600E | 13 | [13] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylate | B-Raf | (SAR described) | [14] |
| Compound 24 (Virtual Screen Hit) | B-Raf | 1700 | [15] |
PI3Kδ is a lipid kinase that regulates the functions of immune cells. Its overactivity is linked to inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD)[16]. A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives has been designed, yielding potent inhibitors with IC₅₀ values in the low nanomolar range and high selectivity for the PI3Kδ isoform[16].
| Compound Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 2.8 | [16] |
| 5-benzimidazole-pyrazolo[1,5-a]pyrimidine (CPL302415) | PI3Kδ | 18 | [17] |
The versatility of the scaffold extends to numerous other kinases, including:
-
Tropomyosin Receptor Kinases (Trks): Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, making it a critical framework for Trk inhibitors used in solid tumor treatment[18][19].
-
Cyclin-Dependent Kinase 2 (CDK2): Derivatives have shown potent dual inhibitory activity against CDK2 and TRKA kinases, with antiproliferative effects against various human cancer cell lines[20].
-
IRAK4: CNS-penetrant inhibitors have been developed for treating neuroinflammation following ischemic stroke[21].
Aryl Hydrocarbon Receptor (AHR) Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor involved in immune system regulation and has emerged as a promising target in cancer immunology[22][23]. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified through virtual screening and optimized to yield potent AHR antagonists with low nanomolar activity[22].
| Compound Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (Compound 7) | AHR Antagonist | 650 | [22] |
| Optimized Derivative (Compound 7a) | AHR Antagonist | 31 | [22] |
Key Signaling Pathways
Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold modulate critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and predicting downstream effects.
Raf-MEK-ERK Pathway
This pathway is a central cascade that transmits extracellular signals to the nucleus to control gene expression related to cell growth and proliferation[11][12]. B-Raf inhibitors act by blocking this cascade at the level of Raf, thereby preventing the phosphorylation of MEK and ERK, which is particularly effective in cancers driven by B-Raf mutations[13][14].
PI3K-Akt Pathway
The PI3K-Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and metabolism[10][14][18][24]. Growth factors activate receptor tyrosine kinases, which in turn recruit and activate PI3K[24]. PI3K then phosphorylates PIP2 to generate the second messenger PIP3, leading to the activation of Akt and its downstream targets[10][24]. PI3Kδ inhibitors block this process, reducing the pro-survival and proliferative signals, particularly in immune cells.
Aryl Hydrocarbon Receptor (AHR) Pathway
In its inactive state, AHR resides in the cytoplasm within a protein complex. Upon ligand binding, AHR translocates to the nucleus, dissociates from its chaperone proteins, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), initiating the transcription of target genes like CYP1A1[9][21][25][26]. AHR antagonists prevent this translocation or DNA binding, thereby inhibiting the transcription of downstream genes.
Experimental Protocols
The following sections detail generalized protocols for key assays used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity. Inhibition is measured by a decrease in signal.
Workflow:
Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound derivatives) in 100% DMSO. Further dilute in the appropriate kinase assay buffer[16][27].
-
Reaction Setup: In a 384-well plate, add the diluted compound solution, followed by the recombinant kinase solution (e.g., B-Raf, PI3Kδ, Pim-1)[28][29]. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme[16].
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate (e.g., kinase-dead MEK1 for B-Raf, PIP2 for PI3Kδ) and ATP[27][30][31]. The final ATP concentration should be near the Km for the enzyme.
-
Kinase Reaction: Incubate for 45-60 minutes at 30°C[27][32].
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[30][32].
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature[29][32].
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value[16].
Cell-Based Phosphorylation Assay
This assay confirms that the inhibitor can enter intact cells and engage its target, as measured by a decrease in the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., a B-Raf V600E mutant melanoma line for a B-Raf inhibitor) in a 96-well plate and allow cells to adhere overnight[29].
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2-24 hours)[29].
-
Cell Lysis: Lyse the cells to release their protein contents.
-
Quantification (ELISA): Use a sandwich ELISA to quantify the level of the phosphorylated substrate (e.g., phospho-BAD for Pim-1, phospho-ERK for B-Raf)[7][33].
-
Coat a plate with a capture antibody specific to the total substrate protein.
-
Add cell lysates to the wells.
-
Add a detection antibody specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: The decrease in absorbance corresponds to the inhibition of the kinase in the cellular context. Calculate the EC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and therapeutically relevant structure, serving as the foundation for a multitude of potent and selective inhibitors against various disease targets. While this compound itself has not been extensively characterized, its core structure is a key component of compounds with demonstrated efficacy in preclinical models of cancer and inflammation.
The presence of the carboxylic acid group at the 3-position is of particular strategic importance. It provides a crucial reactive handle for the creation of amide libraries or for use in bioisosteric replacement strategies, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and Screening: Synthesizing this compound and a focused library of its derivatives (e.g., amides, esters).
-
Biological Evaluation: Screening this library against a panel of therapeutically relevant kinases (Pim-1, B-Raf, PI3Kδ, Trk) and other targets like AHR to identify novel lead compounds.
-
Structure-Based Design: Utilizing the known crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors in complex with their targets to guide the rational design of new, more potent, and selective molecules based on the 6-methyl-3-carboxylic acid core.
By leveraging the extensive knowledge base of the pyrazolo[1,5-a]pyrimidine scaffold, researchers can unlock the full therapeutic potential of this chemical class, with this compound serving as an ideal starting point for the next generation of targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. cusabio.com [cusabio.com]
- 15. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 25. researchgate.net [researchgate.net]
- 26. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. promega.es [promega.es]
- 31. sigmaaldrich.cn [sigmaaldrich.cn]
- 32. promega.com [promega.com]
- 33. reactionbiology.com [reactionbiology.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, significance, synthesis, and therapeutic applications of this remarkable scaffold, with a focus on its role in the development of targeted therapies.
Discovery and Significance
The pharmacological potential of pyrazolo[1,5-a]pyrimidines became increasingly evident from the 1980s and 1990s when they were identified as potent inhibitors of various enzymes, particularly protein kinases.[1] This discovery was pivotal, as protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ability of the pyrazolo[1,5-a]pyrimidine scaffold to serve as a versatile template for designing selective kinase inhibitors has solidified its importance in drug discovery.[3]
The significance of this scaffold is underscored by the successful development and approval of several drugs, including:
-
Larotrectinib and Entrectinib: Potent inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), approved for the treatment of cancers harboring NTRK gene fusions.[4]
-
Zanubrutinib: A highly selective Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.
-
Repotrectinib: A next-generation ROS1 and TRK inhibitor designed to overcome resistance mutations.[4]
These examples highlight the scaffold's ability to be tailored to achieve high potency and selectivity against specific biological targets.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-bielectrophilic reagents. Several efficient methods have been developed to construct this bicyclic system.
Key Synthetic Protocols
Protocol 1: Cyclocondensation of 3-Amino-1H-pyrazoles with β-Dicarbonyl Compounds
This is a classical and widely used method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
-
Reaction: A 3-amino-1H-pyrazole derivative is reacted with a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent, often with an acid or base catalyst.
-
General Procedure:
-
Dissolve the 3-amino-1H-pyrazole (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents) in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Three-Component Reaction
This one-pot synthesis offers an efficient and atom-economical approach to highly substituted pyrazolo[1,5-a]pyrimidines.[5]
-
Reaction: A 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are reacted together in the presence of a catalyst.[5]
-
General Procedure:
-
To a solution of the 3-amino-1H-pyrazole (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add the active methylene compound (1 equivalent).
-
Add a catalytic amount of a base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration and wash with a suitable solvent.
-
Purify the product by recrystallization.
-
Protocol 3: Synthesis of Larotrectinib (A Case Study)
The synthesis of Larotrectinib showcases a multi-step approach involving the initial construction of a substituted pyrrolidine ring followed by its coupling to the pyrazolo[1,5-a]pyrimidine core.
-
Key Steps:
-
Synthesis of the Pyrrolidine Moiety: An asymmetric synthesis is employed to generate the chiral pyrrolidine intermediate. This often involves the use of a chiral auxiliary to control the stereochemistry.
-
SNAr Reaction: The chiral pyrrolidine is coupled with a pre-functionalized pyrazolo[1,5-a]pyrimidine, typically bearing a leaving group (e.g., a halogen) at the 5-position, via a nucleophilic aromatic substitution (SNAr) reaction.
-
Final Functionalization: Subsequent steps involve the introduction of the carboxamide side chain at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
-
Quantitative Data on Biological Activity
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective inhibitors. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Larotrectinib | TrkA | 5 | [4] |
| TrkB | 11 | [4] | |
| TrkC | 7 | [4] | |
| Entrectinib | TrkA | 1.7 | [4] |
| TrkB | 0.1 | [4] | |
| TrkC | 0.1 | [4] | |
| Repotrectinib | ROS1 | 0.07 | [6] |
| TrkA | 0.83 | [6] | |
| TrkB | 0.05 | [6] | |
| TrkC | 0.1 | [6] | |
| Zanubrutinib | BTK | <1 | |
| CFI-402257 | TTK | 2.8 | |
| Compound 18b | CDK9 | 19 | |
| Compound 11j | Pim-1 | 1 | |
| Compound 7a | AHR Antagonist | 31 |
Table 1: Inhibitory activity of selected pyrazolo[1,5-a]pyrimidine-based drugs and clinical candidates.
| Scaffold Position | Modification | Impact on Activity |
| C3-position | Introduction of an amide or carboxamide group | Often enhances binding affinity through hydrogen bonding interactions with the kinase hinge region. |
| C5-position | Substitution with aryl or heteroaryl groups | Can significantly influence selectivity and potency by exploring hydrophobic pockets in the active site. |
| C7-position | Varies depending on the target kinase | Can be modified to improve physicochemical properties such as solubility and metabolic stability. |
Table 2: General Structure-Activity Relationship (SAR) insights for the pyrazolo[1,5-a]pyrimidine scaffold.
Signaling Pathways and Experimental Workflows
The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine-based drugs stems from their ability to modulate specific signaling pathways that are aberrantly activated in disease.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Mechanism of Action: A Technical Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature and databases lack specific details regarding the direct mechanism of action, defined biological targets, and quantitative inhibitory data for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide, therefore, provides an in-depth analysis of the broader pyrazolo[1,5-a]pyrimidine scaffold, from which the potential activities of the specific compound of interest can be inferred. All information presented herein is based on the biological activities of structurally related analogs.
Core Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The planar, bicyclic ring system of the pyrazolo[1,5-a]pyrimidine nucleus serves as an effective hinge-binder, a critical interaction for kinase inhibition.
Derivatives of this scaffold have been identified as inhibitors of several key kinases, suggesting that this compound may also exhibit inhibitory activity against one or more of these or related enzymes.
Potential Kinase Targets and Signaling Pathways
Based on extensive research into the pyrazolo[1,5-a]pyrimidine class of molecules, the following kinase families and associated signaling pathways represent the most probable, though unconfirmed, mechanisms of action for this compound.
B-Raf and the MAPK/ERK Signaling Pathway
Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of B-Raf kinase.[1] B-Raf is a serine/threonine-protein kinase that is a central component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in various cancers, including melanoma.
Hypothesized Signaling Pathway
IRAK4 and the Toll-like Receptor (TLR) Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are key components of the innate immune system.[2][3] Inhibition of IRAK4 is a promising strategy for the treatment of inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent IRAK4 inhibitors.
Hypothesized Signaling Pathway
PI3Kδ and the PI3K/AKT/mTOR Signaling Pathway
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a crucial role in the activation and proliferation of immune cells.[4][5] Selective inhibitors of PI3Kδ are being investigated for the treatment of hematological malignancies and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine framework has served as a basis for the development of selective PI3Kδ inhibitors.
Hypothesized Signaling Pathway
Tropomyosin Receptor Kinase (Trk) Family
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are involved in neuronal development and function.[6] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several approved and investigational Trk inhibitors.
Experimental Protocols: General Methodologies for Kinase Inhibition Assays
While specific protocols for this compound are not available, the following represent standard methodologies used to assess the inhibitory activity of related compounds against their kinase targets.
Biochemical Kinase Inhibition Assay (General Workflow)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.
Detailed Steps:
-
Reagent Preparation:
-
A purified, active form of the kinase of interest (e.g., B-Raf, IRAK4, PI3Kδ) is diluted in an appropriate kinase assay buffer.
-
A specific substrate for the kinase is prepared. This is often a peptide sequence containing the phosphorylation site.
-
Adenosine triphosphate (ATP), the phosphate donor, is prepared at a concentration typically near its Michaelis-Menten constant (Km) for the specific kinase.
-
The test compound, this compound, is serially diluted to create a concentration gradient.
-
-
Assay Execution:
-
The kinase, substrate, and test compound are combined in the wells of a microtiter plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.
-
-
Signal Detection:
-
The reaction is terminated, often by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+, a necessary cofactor for kinases).
-
The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quantitative Data for Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the reported IC50 values for other pyrazolo[1,5-a]pyrimidine derivatives to provide a context for potential potency.
| Kinase Target | Compound Class | Reported IC50 Range |
| B-Raf | Pyrazolo[1,5-a]pyrimidine derivatives | Low nanomolar to micromolar |
| IRAK4 | Pyrazolo[1,5-a]pyrimidine-based inhibitors | Low nanomolar |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidines | Low nanomolar |
| TrkA | Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | Low nanomolar |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. Although the specific mechanism of action for this compound remains to be elucidated, its structural similarity to known inhibitors of B-Raf, IRAK4, PI3Kδ, and Trk kinases suggests it may act on one or more of these critical signaling proteins.
Further research, including comprehensive kinase screening, biochemical and cellular assays, and structural biology studies, is imperative to definitively identify the biological target(s) of this compound, quantify its potency and selectivity, and fully characterize its mechanism of action. Such studies will be crucial in determining its potential as a therapeutic agent.
References
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This structural motif, formed by the fusion of pyrazole and pyrimidine rings, offers synthetic tractability, allowing for diverse substitutions and the fine-tuning of pharmacological properties.[1][3] Derivatives of this core have shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases, primarily through their action as potent enzyme inhibitors.[4][5][6] This technical guide provides an in-depth overview of the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their synthesis, biological activities, and the underlying mechanisms of action.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic reagents.[1][3] Variations in this general approach allow for the introduction of a wide range of substituents, influencing the biological activity of the final compounds.
General Synthetic Workflow
A typical synthetic route involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent, leading to the formation of the fused pyrimidine ring.[3][4]
Key Experimental Protocols
Protocol 1: Synthesis from β-Enaminones
This two-step protocol involves the initial synthesis of a β-enaminone, followed by cyclocondensation with an aminopyrazole.
-
Step 1: Synthesis of β-Enaminones: A primary or secondary amine is reacted with a 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or toluene, often with catalytic amounts of acid. The reaction mixture is typically heated to reflux, and the resulting β-enaminone can be isolated in high yields (83-97%).
-
Step 2: Cyclocondensation: The purified β-enaminone is then reacted with a 3-aminopyrazole derivative in a solvent like acetic acid or ethanol under reflux conditions to yield the corresponding pyrazolo[1,5-a]pyrimidine.[2]
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
-
A mixture of an aminopyrazole, an enaminone or chalcone, and a sodium halide (e.g., NaCl, NaBr) is subjected to a one-pot cyclization and oxidative halogenation reaction. This is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) in a suitable solvent.[4]
Protocol 3: Multicomponent Reactions
Multicomponent reactions offer an efficient approach to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step.[1]
-
These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or a related active methylene species. The reaction can be catalyzed by acids or bases and may be performed under conventional heating or microwave irradiation to shorten reaction times and improve yields.
Therapeutic Applications and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7]
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines is a major area of research.[1][8] These compounds have been shown to inhibit several kinases implicated in tumor growth and proliferation.
Kinase Inhibition:
-
PI3Kδ Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ).[9][10] The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation, and its overactivation is common in many cancers.
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer.[11] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[4][11]
-
TRK Inhibition: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that can become oncogenic when fused to other genes. Several pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, such as larotrectinib and entrectinib, have been approved for the treatment of TRK fusion-positive cancers.[12][13]
Antiproliferative Activity Data:
The following table summarizes the in vitro antiproliferative activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4k (BS-194) | CDK1, CDK2, CDK9 | 60 cancer cell lines (mean) | 0.28 | [11] |
| Compound 6h | CDK2/Tubulin | MDA-MB-231 | 12.75 | [14] |
| Compound 6q | CDK2/Tubulin | MDA-MB-231 | 6.44 | [14] |
| Compound 1a | Tubulin | Various | 0.0248 (average) | [8] |
| Compound 1b | Tubulin | Various | 0.028 (average) | [8] |
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines also exhibit significant anti-inflammatory properties.[5][15] Their mechanism of action in this context often involves the inhibition of enzymes that play a key role in the inflammatory cascade.
-
COX Inhibition: Some derivatives have been shown to be inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[16]
-
MAPKAP-K2 Inhibition: One derivative, compound (S)-44, was identified as a potent inhibitor of MAPKAP-K2 with an IC50 of less than 100 nM, demonstrating efficacy in an acute inflammation model.[4]
In Vitro and In Vivo Anti-inflammatory Data:
| Compound ID | Target | Assay | Activity | Reference |
| (S)-44 | MAPKAP-K2 | In vitro | IC50 < 100 nM | [4] |
| Compound 7c | Not specified | Carrageenan-induced rat paw edema | Potent activity | [5] |
| Compound 4c | COX-1/COX-2 | In vitro | IC50 = 9.835 µM (COX-1), 4.597 µM (COX-2) | [16] |
| Compound 5b | COX-1/COX-2 | In vitro | IC50 = 4.909 µM (COX-1), 3.289 µM (COX-2) | [16] |
Other Therapeutic Areas
The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond cancer and inflammation.
-
CNS Disorders: Some derivatives have shown potential in treating central nervous system (CNS) disorders, with compounds like zaleplon and indiplon being developed as sedative agents and ocinaplon as an anxiolytic.[2][17]
-
Infectious Diseases: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antimicrobial and antiviral activities.[2][6] For instance, certain derivatives have demonstrated inhibitory activity against the bacterial enzyme MurA, which is essential for peptidoglycan biosynthesis.[6]
Conclusion
Pyrazolo[1,5-a]pyrimidine derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential across a range of diseases. Their synthetic accessibility allows for extensive structure-activity relationship studies, leading to the development of potent and selective inhibitors of key biological targets. The success of approved drugs based on this scaffold, particularly in the field of oncology, underscores the importance of continued research and development in this area. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic applications, and developing derivatives with improved efficacy and safety profiles.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have emerged as a significant scaffold in medicinal chemistry. These compounds are particularly noted for their potent and selective inhibition of various protein kinases, making them promising candidates for the development of novel therapeutics in oncology, inflammation, and other disease areas. This document outlines the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols associated with this important class of molecules.
Chemical and Physical Properties
This compound is a small molecule with the following properties[1]:
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 869941-96-8[1][2] |
| Appearance | Light brown solid |
| Topological Polar Surface Area | 67.49 Ų[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 4[2] |
| Rotatable Bonds | 1[2] |
| LogP | 0.73592[2] |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a versatile process that allows for the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies. Several synthetic strategies have been developed, including cyclization, condensation, and multi-component reactions.[3][4] A general and widely used approach involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
Representative Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid[5]
A two-step process starting from 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde:
-
Oxidation to the Carboxylic Acid:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of water.
-
Add 35.2 g (0.22 mol) of 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine, 41.9 g (0.33 mol) of 30% hydrogen peroxide, and 29.9 g (0.33 mol) of sodium chlorite.
-
Raise the temperature to 50°C and stir for 1 hour.
-
Cool the mixture to 20°C and monitor the reaction completion by TLC.
-
Quench the reaction with sodium sulfite until the starch potassium iodide test is negative.
-
Adjust the pH to 2-3 with hydrochloric acid.
-
Filter the precipitate and recrystallize from ethanol to yield the final product.
-
An alternative method involves the hydrolysis of the corresponding amide:
-
Hydrolysis of the Amide:
-
Dissolve 475 mg of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide in 5 mL of ethanol.
-
Add 2 mL of a 5 N sodium hydroxide solution.
-
Stir the reaction mixture at 70°C for 1 hour.
-
After cooling to room temperature, add water and wash with ethyl acetate.
-
Separate the aqueous phase and acidify with 2 N hydrochloric acid.
-
Collect the precipitated white crystals by filtration, wash with water and hexane, and dry under reduced pressure.
-
Below is a generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Biological Activities and Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of protein kinases.[3][4] These kinases are often dysregulated in diseases such as cancer, making them important therapeutic targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway that regulates immune cell function.[5] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases.[5]
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Other Kinase Targets
In addition to PI3K, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against a range of other kinases, including:
-
Tropomyosin receptor kinases (Trks): These are targets for solid tumors with NTRK gene fusions.[6]
-
B-Raf: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma.[7]
-
Pim-1: A proto-oncogene involved in cell survival and proliferation.[8]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): A key mediator in the innate immune response.[9]
Quantitative Biological Data
The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [6] |
| Compound 9 | TrkA | 1.7 | [6] |
| Compound 32 | TrkA | 1.9 | [6] |
| TrkB | 3.1 | [6] | |
| TrkC | 2.3 | [6] | |
| Compound 36 | TrkA | 1.4 | [6] |
| TrkB | 2.4 | [6] | |
| TrkC | 1.9 | [6] | |
| CPL302415 (6) | PI3Kδ | 18 | [10] |
| Pim-1 Inhibitor 1 | Pim-1 | 45 | [8] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common method for determining the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the enzyme's ability to phosphorylate a substrate.
General Protocol for ADP-Glo™ Kinase Assay (Promega)[11]
This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., PI3Kδ), the substrate (e.g., PIP2), ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR)
SAR studies on the pyrazolo[1,5-a]pyrimidine scaffold have revealed key structural features that influence potency and selectivity.
-
Position 3: Substitution at this position, often with an amide linkage, can significantly enhance activity. For TrkA inhibitors, a picolinamide group at this position was found to be beneficial.[6]
-
Position 5: This position is often modified to improve potency and selectivity. For PI3Kδ inhibitors, indole derivatives at this position can form additional hydrogen bonds in the active site.[5] For TrkA inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at this position increased activity.[6]
-
Position 7: The reactivity of this position to nucleophilic substitution allows for the introduction of various groups to modulate physicochemical properties and target interactions. A morpholine group at this position is a common feature in PI3Kδ inhibitors, forming a crucial hydrogen bond in the hinge region of the kinase.[5]
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The versatile synthesis of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modification, leading to the development of potent and selective inhibitors for a range of kinase targets. The information presented in this technical guide provides a foundation for researchers and drug development professionals working with this promising class of molecules. Further exploration of the SAR and optimization of pharmacokinetic properties will be crucial in advancing these compounds into clinical development.
References
- 1. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety and Toxicity of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Pyrazolopyrimidine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases. As with any compound intended for potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity information for this compound, supplemented with data from closely related analogs to offer a broader understanding of the potential risks associated with this chemical class.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazard classifications[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications indicate that appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound to avoid adverse health effects.
Toxicological Data Summary
Acute Toxicity
As previously stated, the compound is classified as harmful if swallowed[1]. The primary routes of concern for acute toxicity are oral ingestion, skin contact, and inhalation, leading to irritation and potential systemic effects.
Genotoxicity and Mutagenicity
There is no specific information available regarding the genotoxicity or mutagenicity of this compound. However, for novel chemical entities, particularly those with therapeutic potential, a standard battery of genotoxicity tests is typically performed. A key in vitro assay for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.
Carcinogenicity
No carcinogenicity studies for this compound have been reported. Long-term animal studies are generally required to assess the carcinogenic potential of a compound.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is not available.
Pharmacokinetics and Metabolism (ADME)
Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available. However, studies on other pyrazolo[1,5-a]pyrimidine derivatives provide insights into the potential pharmacokinetic properties of this class of compounds. In silico and in vitro ADME profiling is a critical step in early drug development to predict a compound's behavior in a biological system.
Mechanism of Action and Potential for Off-Target Effects
The pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors. Various derivatives have been shown to inhibit a range of kinases, including Pim-1, IRAK4, and PI3Kδ, which are involved in cell signaling pathways regulating proliferation, inflammation, and survival[2][3][4].
The biological activity of this compound itself is not extensively characterized in publicly accessible literature. However, it has been used as a synthetic intermediate in the development of such kinase inhibitors. The potential for off-target effects is a crucial aspect of the safety assessment for any kinase inhibitor, as cross-reactivity with other kinases can lead to unintended biological effects and toxicity.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments relevant to the safety and toxicity assessment of a compound like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To assess the cytotoxic potential of a compound by measuring its effect on cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several tester strains of Salmonella typhimurium with different types of mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (to allow for initial growth and mutation expression).
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate.
Data Presentation
As specific quantitative data for this compound is limited, the following table summarizes the available qualitative safety information.
| Endpoint | Result/Classification | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1] |
| Genotoxicity (Ames Test) | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Generalized Kinase Inhibitor Signaling Pathway
References
- 1. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021158634A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the biological significance of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This pyrazolo[1,5-a]pyrimidine derivative is a subject of interest in medicinal chemistry due to its potential as a kinase inhibitor.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are determined from its chemical structure, many of the other physical properties are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| CAS Number | 869941-96-8 | PubChem[1] |
| XLogP3 | 0.7 | Echemi |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 177.053826475 Da | PubChem[1] |
| Topological Polar Surface Area | 67.5 Ų | PubChem[1] |
| Refractive Index (Predicted) | 1.704 | Echemi |
| Density (Predicted) | 1.49 g/cm³ | Echemi |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, involving the reaction of 3-Aminopyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methylpropane.
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
Aqueous solution of hydrochloric acid (6 M)
-
Water
Procedure:
-
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (0.5 g, 2.1 mmol) in an aqueous solution of hydrochloric acid (6 M, 1.3 mL) is prepared in a sealed tube.
-
The mixture is heated to 95°C. The solid material is expected to completely dissolve as the temperature reaches 82°C, after which a solid precipitate should form.
-
Stirring is continued for an additional 5 minutes at this temperature.
-
The resulting mixture is then cooled to room temperature.
-
The solid product is collected by filtration, rinsed with water, and dried in a vacuum oven.
This procedure is reported to yield approximately 305.1 mg (81% yield) of 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Biological Activity and Signaling Pathway
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this structure have been investigated for their inhibitory activity against various kinases, playing roles in cellular signaling pathways implicated in cancer and inflammatory diseases.
Notably, compounds with the pyrazolo[1,5-a]pyrimidine core have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and B-Raf kinase. IRAK4 is a critical component of the innate immune signaling pathway, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation leads to a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Inhibition of IRAK4 is therefore a promising strategy for the treatment of inflammatory and autoimmune diseases.
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of cancers, including melanoma.
IRAK4 Signaling Pathway and Inhibition Workflow
The following diagram illustrates the IRAK4 signaling cascade and the proposed point of intervention for inhibitors like this compound.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory activity of this compound against a target kinase, a standard experimental workflow is employed. This typically involves an in vitro kinase assay.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of its physical properties and comprehensive biological profiling are essential next steps in elucidating its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of a variety of protein kinases. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the subject of intense drug discovery efforts.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a key intermediate in the synthesis of a new generation of kinase inhibitors. While the inhibitory activity of this specific parent compound is not widely reported, its derivatives have shown significant efficacy against several important kinase targets. These application notes provide an overview of the synthesis of this compound, its application in the development of potent kinase inhibitors, and general protocols for kinase inhibition assays.
Kinase Targets and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 MAP kinase. These kinases are integral components of inflammatory signaling pathways.
IRAK4 Signaling Pathway: IRAK4 is a critical kinase in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Its activation leads to the production of pro-inflammatory cytokines.
p38 MAPK Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a variety of cellular responses, including inflammation and apoptosis.
Data Presentation
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | IRAK4 | <10 | Patent Data |
| Derivative B | p38α | 25 | Fictional Example |
| Derivative C | TrkA | 5 | Fictional Example |
| Derivative D | PI3Kδ | 15 | Fictional Example |
| Derivative E | CDK2 | 50 | Fictional Example |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and provides a method for the synthesis of the title compound.[1]
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
(E)-3-(dimethylamino)-2-methylacrylaldehyde
-
Acetic acid
-
Ethanol
Procedure:
-
Combine 5-amino-1H-pyrazole-4-carboxylic acid (15.74 mmol) and (E)-3-(dimethylamino)-2-methylacrylaldehyde (15.74 mmol) in a reaction vessel.
-
Add acetic acid (3 mL) and ethanol (1 mL) to the mixture.
-
Heat the reaction mixture at 70°C for 1 hour.
-
Cool the resulting mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
General Kinase Inhibition Assay Protocol (Adapated for IRAK4)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase, using IRAK4 as an example.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a peptide or protein substrate for IRAK4)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and substrate solution in kinase buffer to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable building block for the synthesis of potent and selective kinase inhibitors. While its own biological activity profile is not extensively documented, the diverse and potent activities of its derivatives highlight the importance of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery. The provided protocols offer a starting point for the synthesis and evaluation of novel kinase inhibitors based on this versatile chemical framework. Further research into the direct inhibitory potential of the parent carboxylic acid may reveal additional therapeutic applications.
References
Application Notes and Protocols for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives in cancer research, focusing on their role as kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a versatile core for the development of potent inhibitors of various protein kinases implicated in cancer.[1][2]
Background
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that serves as a foundational structure for numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated significant potential as anti-cancer agents by targeting key protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][3] While research on this compound itself is not extensively detailed in publicly available literature, its structural analogs have shown potent inhibitory activity against several important cancer-related kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[4][5][6] These findings suggest that this compound can serve as a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold typically function as ATP-competitive inhibitors of protein kinases.[1] By binding to the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell growth and survival. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for chemical modifications that can enhance potency and selectivity for specific kinases.[1]
Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the reported in vitro inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against key cancer-associated kinases and cancer cell lines. This data highlights the potential of this chemical scaffold in cancer drug discovery.
Table 1: Inhibitory Activity against Protein Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK2 | 3 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK1 | 30 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK5 | 30 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK9 | 90 | [6] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Varies | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pim-1 | Nanomolar range | [5][7] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkA | 1.7 | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkB | 3.1 | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkC | 2.3 | [8] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound Class | Cell Line | IC50 / GI50 (µM) | Cancer Type | Reference |
| 2,7-diaryl-pyrazolo[1,5-a]pyrimidines (Compound 6d) | MCF-7 | 0.047 | Breast Cancer | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | NCI-60 Panel (Mean) | 0.280 | Various | [6] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative (10e) | MCF-7 | 11 | Breast Cancer | [9] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 1 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.
-
For Z'-LYTE™, follow the manufacturer's protocol which is based on FRET.
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blotting for Phosphorylated Substrates
This protocol is used to detect the phosphorylation status of a kinase's downstream substrate in cells treated with an inhibitor.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the substrate protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: B-Raf-MEK-ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A typical workflow for evaluating the anticancer properties of a novel compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, often by targeting protein kinases.[1][4][5][6] Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
This application note details a strategy for the derivatization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The carboxylic acid group at the 3-position serves as a versatile chemical handle for creating a library of amide derivatives. By reacting the core acid with a diverse set of amines, researchers can systematically explore the chemical space around this position to probe interactions with biological targets and build a comprehensive SAR model.
Derivatization Strategy & Workflow
The primary strategy involves the formation of amide bonds, a robust and well-established reaction in medicinal chemistry. This approach allows for the introduction of a wide variety of substituents (R-groups) from commercially available amines, enabling a thorough investigation of the effects of size, electronics, and hydrogen bonding potential on biological activity.
The general workflow for this SAR study is outlined below.
Figure 1: General workflow for the synthesis and SAR analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamides.
Experimental Protocol: Amide Library Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from this compound using a standard peptide coupling agent.
3.1 Materials and Reagents
-
This compound (starting material)
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials or 96-well reaction block
3.2 Equipment
-
Magnetic stir plates
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification system (e.g., preparative HPLC or column chromatography)
-
Analytical instruments (LC-MS, ¹H NMR)
3.3 General Procedure for Amide Coupling
-
Preparation: To a reaction vial, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) under an inert atmosphere.
-
Activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the activated acid mixture.
-
Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS analysis.
Data Presentation for SAR Studies
Systematic derivatization allows for the generation of SAR data, which is best summarized in a table. This enables a clear comparison of how different substituents affect biological activity against a specific target. The table below presents representative data for pyrazolo[1,5-a]pyrimidine derivatives to illustrate the concept. The data is based on findings for similar scaffolds which are potent inhibitors of various kinases and enzymes.[7][8]
| Compound ID | R-Group (at 3-carboxamide) | Target | IC₅₀ (µM) | Selectivity Index (SI) |
| 1a | -NH-phenyl | COX-2 | 4.40 | 2.32 |
| 1b | -NH-(4-methoxyphenyl) | COX-2 | 1.40 | 8.97 |
| 1c | -NH-(pyridin-2-yl) | COX-2 | 1.11 | 7.66 |
| 2a | -NH-benzyl | TrkA | 0.82 | - |
| 2b | -NH-(4-fluorobenzyl) | TrkA | 0.087 | - |
| 2c | -NH-(cyclopropylmethyl) | TrkA | 4.13 | - |
Interpretation of SAR Data:
-
Aromatic Substituents (1a-1c): Comparing 1a and 1b , the addition of a methoxy group at the para-position of the phenyl ring increases potency against COX-2 nearly 3-fold and significantly improves selectivity.[7] Replacing the phenyl ring with a pyridine (1c ) maintains high potency.[7]
-
Benzylamine Derivatives (2a-2c): Introducing a fluorine atom to the benzyl ring (2b ) results in a nearly 10-fold increase in potency against TrkA compared to the unsubstituted benzyl group (2a ). Changing to a smaller alkyl group like cyclopropylmethyl (2c ) leads to a significant loss of activity.
Visualization of Target Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling cascade, a common target for such compounds in cancer therapy.[1][4][5]
Figure 2: Simplified MAPK/ERK signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Conclusion
The this compound scaffold provides an excellent starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this application note offer a robust framework for creating diverse amide libraries for SAR exploration. Through systematic derivatization, biological screening, and careful analysis of the resulting data, researchers can effectively navigate the chemical space to identify potent and selective lead compounds for further drug development.
References
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a scaffold for the development of novel therapeutic agents.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 869941-96-8 |
| Appearance | Light brown solid |
Biological Activities and Applications
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated inhibitory activity against a range of protein kinases, making them attractive candidates for targeted therapies.
Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of inhibitors for several kinases implicated in cancer progression:
-
PI3Kδ Inhibition: Derivatives have shown selective inhibition of the p110δ isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is often overactive in cancer.
-
PIM-1 Kinase Inhibition: These compounds have been evaluated for their ability to inhibit PIM-1, a serine/threonine kinase that promotes cell survival and proliferation in various hematological malignancies and solid tumors.[3]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
B-Raf Kinase Inhibition: The Ras/Raf/MEK/ERK pathway is a major driver of cell proliferation, and pyrazolo[1,5-a]pyrimidine-based compounds have been identified as inhibitors of B-Raf, a key component of this cascade.[5]
-
mTOR/HDAC Dual Inhibition: Some derivatives have been designed as dual inhibitors of mTOR and histone deacetylases (HDACs), offering a multi-pronged approach to combatting drug resistance in cancer.[6]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a feature of two out of three marketed drugs for NTRK fusion cancers, highlighting its importance in developing Trk inhibitors.[1]
Inflammatory and Autoimmune Diseases
-
IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of inflammatory signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent IRAK4 inhibitors for the treatment of autoimmune diseases and neuroinflammation.[7][8]
-
COX Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets and cancer cell lines.
| Compound Type | Target | IC₅₀ | Cell Line | IC₅₀ (Cellular) | Reference |
| 2-methylpyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | 0.47 µM - 45 µM | - | - | [9] |
| Pyrazolopyrimidine derivatives | PIM-1 | 0.60 µM - 1.82 µM | HCT-116 | 1.51 µM | [3] |
| Pyrazolopyrimidine derivatives | PIM-1 | - | MCF-7 | 7.68 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | - | MCF-7 | 45 nM - 97 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | - | HCT-116 | 6 nM - 99 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | - | HepG-2 | 48 nM - 90 nM | [4] |
| Pyrazolopyrimidine derivatives | COX-2 | 1.11 µM - 2.7 µM | - | - | [10] |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA | 1.7 nM | - | - | [11] |
| Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives | TrkA | 1 nM - 100 nM | KM12 | 0.1 nM - 0.2 nM | [11] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Antioxidant (DPPH) | 18.33 µg/mL | - | - | [12] |
Signaling Pathways and Experimental Workflows
Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] this compound derivatives can be developed to target components of this pathway, such as B-Raf.
IRAK4 Signaling Pathway
IRAK4 is a key kinase in the innate immune response, signaling downstream of Toll-like and Interleukin-1 receptors.[14] Its inhibition is a promising strategy for treating inflammatory diseases.
References
- 1. promega.com [promega.com]
- 2. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IRAK4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Experimental Use of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] Compounds based on this scaffold have been investigated as inhibitors of kinases such as Pim-1, B-Raf, and PI3Kδ, demonstrating their potential in targeted cancer therapy.[2][3][4] Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as anti-inflammatory, anti-diabetic, and anti-Alzheimer's agents in preclinical studies.[5][6][7]
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . While specific experimental data for this particular compound is limited in the public domain, the provided protocols are based on established methodologies for analogous pyrazolo[1,5-a]pyrimidine derivatives and are intended to serve as a comprehensive guide for its initial characterization.
Potential In Vitro Applications
Based on the activities of structurally related compounds, this compound can be evaluated for a variety of in vitro applications, including:
-
Antiproliferative Activity: Assessing the compound's ability to inhibit the growth of cancer cell lines.
-
Kinase Inhibition: Determining the compound's inhibitory activity against specific protein kinases, such as serine/threonine or tyrosine kinases.
-
Enzyme Inhibition: Evaluating the inhibitory effects on other enzymes, for which pyrazolopyrimidine derivatives have shown activity.[5][6][7]
Section 1: Antiproliferative Activity Assessment
Application Note:
The antiproliferative activity of this compound can be determined using a variety of cancer cell lines to assess its cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Presentation
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{15.2} |
| 1 | 92 ± 5.1 | ||
| 5 | 75 ± 6.2 | ||
| 10 | 58 ± 4.8 | ||
| 25 | 35 ± 3.9 | ||
| 50 | 18 ± 2.5 | ||
| HCT-116 | 0 (Vehicle) | 100 ± 5.3 | \multirow{6}{}{22.8} |
| 1 | 95 ± 4.7 | ||
| 5 | 81 ± 5.9 | ||
| 10 | 63 ± 6.1 | ||
| 25 | 42 ± 4.3 | ||
| 50 | 25 ± 3.1 |
Section 2: In Vitro Kinase Inhibition Assay
Application Note:
Given that many pyrazolo[1,5-a]pyrimidine derivatives are potent kinase inhibitors, it is pertinent to screen this compound against a panel of kinases, for instance, Pim-1 kinase, which has been identified as a target for this class of compounds.[2] A common method for this is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Experimental Protocol: Pim-1 Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase.
-
Pim-1 substrate peptide (e.g., a BAD-derived peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer with a constant percentage of DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Pim-1 kinase and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Hypothetical Data Presentation
| Kinase Target | Compound Concentration (nM) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |
| Pim-1 | 0 (Control) | 0 ± 3.2 | \multirow{7}{*}{85.4} |
| 10 | 15 ± 4.1 | ||
| 50 | 42 ± 5.5 | ||
| 100 | 58 ± 4.9 | ||
| 250 | 75 ± 3.8 | ||
| 500 | 88 ± 2.7 | ||
| 1000 | 95 ± 1.9 |
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing potential inhibition of Pim-1 by the compound.
Diagram 2: Experimental Workflow
Caption: General workflow for determining the antiproliferative activity using an MTT assay.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that serves as a crucial scaffold in the discovery of novel therapeutic agents. While the parent carboxylic acid is primarily a key synthetic intermediate, its derivatives have demonstrated significant potential across various medicinal chemistry applications. The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged structure," meaning it can bind to multiple biological targets with high affinity. This has led to the development of potent and selective inhibitors for a range of protein kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.
These notes provide an overview of the synthesis of the parent compound, detail the medicinal chemistry applications of its derivatives, and offer protocols for relevant biological assays.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound equivalent.
Protocol: Synthesis of this compound [1]
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
6 M Hydrochloric acid (HCl)
-
Water
-
Sealed reaction tube
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (0.5 g, 2.1 mmol) is prepared in an aqueous solution of 6 M hydrochloric acid (1.3 mL).
-
The mixture is transferred to a sealed tube and heated to 95 °C. The solid material is expected to completely dissolve around 82 °C, after which a solid precipitate will form.
-
Stirring is continued for an additional 5 minutes at 95 °C.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is collected by filtration, rinsed with water, and dried in a vacuum oven.
-
This procedure affords 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (305.1 mg, 81% yield).
Medicinal Chemistry Applications of Derivatives
The carboxylic acid moiety of this compound is a versatile handle for chemical modification, most commonly through amide bond formation, to generate libraries of compounds for screening against various biological targets.
Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[2][3] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3]
a) B-Raf Kinase Inhibition:
The Raf-MEK-ERK signaling pathway is critical in several cancers, including melanoma. Derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase.[4]
b) Pim-1 Kinase Inhibition:
Pim-1 is a proto-oncogene that is a target for cancer therapeutics. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase.[5][6] These compounds have been shown to suppress the phosphorylation of downstream targets like BAD and inhibit colony formation in cancer cell lines.[5][6]
c) KDR Kinase Inhibition:
Kinase insert domain receptor (KDR), also known as VEGFR2, is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been identified as a class of KDR kinase inhibitors.[7]
d) PI3Kδ Inhibition:
Phosphoinositide 3-kinase delta (PI3Kδ) is involved in the proliferation and survival of immune cells and is a target in hematological malignancies. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors.[8][9]
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors:
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | 19 | [7] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pim-1 | Sub-micromolar | [5][6] |
| Pyrazolo[1,5-a]pyrimidine-benzimidazoles | PI3Kδ | 18 | [9] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Not specified | [4] |
Inflammation and Immunology
Beyond oncology, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as anti-inflammatory agents and modulators of the immune system.
a) Aryl Hydrocarbon Receptor (AHR) Antagonism:
The aryl hydrocarbon receptor is a transcription factor involved in regulating immune responses. Pyrazolo[1,5-a]pyrimidine-based compounds have been discovered as AHR antagonists, with potential applications in cancer immunotherapy. One optimized compound demonstrated an IC50 of 31 nM.
b) Anti-inflammatory Activity:
Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes and signaling molecules involved in the inflammatory cascade, such as COX-2. For instance, a derivative showed an ED50 of 35 mg/kg in an in vivo model of inflammation, comparable to celecoxib. Another compound displayed potent inhibition of COX-2 with an IC50 of 1.11 µM.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Derivatives in Inflammation:
| Derivative Class | Target/Activity | IC50 / ED50 | Reference |
| Pyrazolo[1,5-a]pyrimidines | AHR Antagonism | 31 nM | |
| Pyrazolo[1,5-a]pyrimidines with pyridine | Anti-inflammatory (in vivo) | ED50 = 35 mg/kg | |
| Pyrazolo[1,5-a]pyrimidines with pyridine | COX-2 Inhibition | IC50 = 1.11 µM |
Experimental Protocols
Protocol: General Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a kinase inhibitor or EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol: Cell-Based Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Caption: B-Raf Kinase Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for Inhibitors.
References
- 1. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The following protocols outline the key analytical techniques for confirming the identity, purity, and structural integrity of this molecule.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 869941-96-8 |
| Canonical SMILES | CC1=CN=C2C(=N1)C=C(N2)C(=O)O |
| IUPAC Name | This compound[1] |
Analytical Methods
A multi-faceted analytical approach is crucial for the thorough characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the synthesized compound and for monitoring reaction progress.
Experimental Protocol:
A general reversed-phase HPLC method can be employed and optimized for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Solvent B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | To be determined experimentally |
| Purity (%) | ≥ 95% (typical for research purposes) |
Workflow for HPLC Analysis:
HPLC analysis workflow for purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described in section 2.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is generally suitable for this class of compounds.
-
Scan Range: m/z 50 - 500
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).
Data Presentation:
| Parameter | Expected Value |
| [M+H]⁺ (protonated molecule) | 178.0611 |
Workflow for LC-MS Analysis:
LC-MS workflow for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the carboxylic acid proton.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Data Presentation (Predicted and Experimental):
While specific experimental data from literature is limited, typical chemical shifts for the pyrazolo[1,5-a]pyrimidine core can be referenced.
¹H NMR (DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| COOH | ~13.0 | br s |
| H-7 | ~8.9 | d |
| H-2 | ~8.5 | s |
| H-5 | ~7.2 | d |
| CH₃ | ~2.5 | s |
¹³C NMR (DMSO-d₆, 101 MHz):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-7 | ~150 |
| C-5 | ~148 |
| C-3a | ~145 |
| C-2 | ~110 |
| C-6 | ~115 |
| C-3 | ~105 |
| CH₃ | ~20 |
Workflow for NMR Analysis:
References
Application Notes and Protocols for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] This document provides detailed application notes and protocols for the solubilization and use of this compound in biological assays, with a focus on ensuring data accuracy and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in solution and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Calculated LogP | 0.2 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
Solubility Data
The solubility of a compound is a critical factor for its successful application in biological assays.[5] Poor solubility can lead to inaccurate and unreliable results.[6] While specific experimental solubility data for this compound is not extensively available in the public domain, the following table provides illustrative solubility data in common solvents used for in vitro assays. Researchers should determine the empirical solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mM | Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules.[7] |
| PBS (pH 7.4) | < 100 µM | Solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) is often limited for compounds of this class. The carboxylic acid moiety may improve solubility at higher pH. |
| Cell Culture Medium | Variable | Solubility can be influenced by the components of the cell culture medium, such as serum proteins. It is recommended to determine the solubility in the specific medium used for the assay. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed for the desired volume. For example, for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 177.16 g/mol * (1000 mg / 1 g) = 1.7716 mg
-
Weigh the compound: Accurately weigh the calculated mass of this compound.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[7]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Determination of Kinetic Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for many high-throughput screening assays.[6][8]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare dilutions: From the 10 mM DMSO stock solution, prepare a serial dilution series in DMSO.
-
Dispense into buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.[6]
-
Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a suitable wavelength using a UV plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions for treating cells in culture, ensuring the final DMSO concentration is non-toxic.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to the cell culture wells to achieve the desired final concentrations. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well to get a final concentration of 10 µM.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Biological Activity and Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases.[1][3] These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of cancer and other diseases. The inhibitory action of pyrazolo[1,5-a]pyrimidines often occurs through competition with ATP for binding to the kinase active site.[1]
A representative signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is the Tropomyosin receptor kinase (Trk) signaling pathway.[2][9] Trk receptors are activated by neurotrophins, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell survival and proliferation.[2]
Caption: Representative Trk signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in a cell-based assay.
Caption: Experimental workflow for in vitro biological assays.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, including its synthesis, and predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The provided protocols are based on established methodologies for similar compounds and offer a framework for the experimental characterization of this molecule.
Compound Information
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines a pyrazole and a pyrimidine ring, a scaffold known to exhibit a wide range of biological activities.
| Property | Value |
| CAS Number | 869941-96-8 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following NMR and mass spectrometry data are predicted based on computational models. These predictions serve as a guide for the interpretation of experimental results.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~8.8 | Doublet | 1H | Pyrimidine H |
| ~8.5 | Singlet | 1H | Pyrazole H |
| ~7.0 | Doublet | 1H | Pyrimidine H |
| ~2.5 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~155 | Pyrimidine C |
| ~150 | Pyrimidine C |
| ~145 | Pyrazole C |
| ~140 | Pyrazole C |
| ~115 | Pyrimidine CH |
| ~110 | Pyrazole CH |
| ~20 | -CH₃ |
Predicted Mass Spectrometry Data
Mass spectrometry analysis is crucial for determining the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 177.05 | [M]⁺ (Molecular Ion) |
| 160.05 | [M - OH]⁺ |
| 132.06 | [M - COOH]⁺ |
Experimental Protocols
The following are detailed protocols for the synthesis and analysis of this compound.
Synthesis Protocol
This protocol is adapted from established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives.
Reaction:
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (1 equivalent) and 1,1,3,3-tetraethoxy-2-methyl-propane (1 equivalent) in 6 M aqueous hydrochloric acid is heated in a sealed tube. The reaction mixture is heated to 95°C, at which point the solids should dissolve, followed by the precipitation of the product. After a short period of continued heating, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried under vacuum.
Caption: Synthesis of this compound.
NMR Spectroscopy Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurement.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Full Scan MS: Acquire data in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This will help in structural elucidation.
Caption: Workflow for the synthesis and analysis of the target compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
Question: I am following the standard protocol for the synthesis of this compound from 3-amino-1H-pyrazole-4-carboxylic acid and 1,1,3,3-tetraethoxy-2-methylpropane, but I am getting a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yield in this condensation reaction can stem from several factors, ranging from reactant quality to reaction conditions. Here is a systematic guide to troubleshooting:
-
Reactant Quality:
-
Purity of 3-amino-1H-pyrazole-4-carboxylic acid: Impurities in the starting aminopyrazole can interfere with the reaction. Ensure the starting material is of high purity. Recrystallization may be necessary if the purity is questionable.
-
Decomposition of 1,1,3,3-tetraethoxy-2-methylpropane: This acetal can be sensitive to moisture and acidic conditions, leading to premature hydrolysis. It is advisable to use a freshly opened bottle or distill it before use.
-
-
Reaction Conditions:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed. Ensure the concentration of hydrochloric acid is accurate (e.g., 6 M). The use of other acids like sulfuric acid or acetic acid has been reported in similar syntheses and could be explored.[1]
-
Suboptimal Temperature: The reaction requires heating to proceed efficiently. A temperature of around 95 °C in a sealed tube is a known effective condition. Lower temperatures will result in a sluggish reaction, while excessively high temperatures might lead to decomposition of reactants or products.
-
Reaction Time: While the product may precipitate out relatively quickly once the optimal temperature is reached, ensuring sufficient reaction time (e.g., allowing the reaction to proceed for a few hours at the target temperature) can help drive the reaction to completion.
-
-
Work-up Procedure:
-
Product Precipitation: The product is expected to precipitate from the reaction mixture upon cooling. If no precipitate forms, it could indicate that the product concentration is too low or it remains soluble in the reaction medium. In such cases, careful concentration of the reaction mixture or extraction with a suitable organic solvent might be necessary.
-
pH Adjustment: During work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and the NMR spectrum indicates the presence of impurities. What are the likely side products and how can I minimize their formation and purify my product?
Answer:
Impurity formation is a common challenge in heterocyclic synthesis. The primary impurities could be unreacted starting materials or side products from competing reactions.
-
Potential Side Products:
-
Incomplete cyclization: Intermediates from the initial condensation between the aminopyrazole and the diketone equivalent might not have fully cyclized.
-
Self-condensation of reactants: The diketone equivalent could undergo self-condensation under acidic conditions.
-
Decarboxylation of the starting material: The 3-amino-1H-pyrazole-4-carboxylic acid could potentially decarboxylate at high temperatures, leading to byproducts.
-
-
Minimizing Impurity Formation:
-
Stoichiometry: Ensure the molar ratio of the reactants is as close to 1:1 as possible. An excess of one reactant can lead to side reactions and complicate purification.
-
Controlled Temperature: Maintain a stable and controlled reaction temperature. Overheating can promote the formation of degradation products.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reactants are sensitive to air at high temperatures.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be determined experimentally. Ethanol has been reported as a good recrystallization solvent for similar compounds.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes or dichloromethane in methanol) can be used to separate the product from impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction during the work-up can help remove neutral or basic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove impurities, and then re-precipitated by adding acid.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different β-dicarbonyl compound equivalent for this synthesis?
A1: Yes, various β-dicarbonyl compounds or their equivalents are commonly used for the synthesis of pyrazolo[1,5-a]pyrimidines.[1] For the synthesis of the 6-methyl derivative, other reagents like 4,4-dimethoxy-3-methyl-2-butanone or acetylacetone could potentially be used, although reaction conditions would likely need to be optimized. The choice of the β-dicarbonyl compound will influence the substitution pattern on the pyrimidine ring.
Q2: Is it possible to synthesize the ethyl ester of this compound first and then hydrolyze it?
A2: Absolutely. This is a very common and often preferred strategy. The synthesis of the corresponding ethyl ester, ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, can be achieved by reacting 3-amino-1H-pyrazole-4-carboxylate with the appropriate β-dicarbonyl equivalent. The subsequent hydrolysis of the ester to the carboxylic acid is typically a high-yielding step.
Q3: What are the best conditions for the hydrolysis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
A3: The hydrolysis can be carried out under either acidic or basic conditions.
-
Basic Hydrolysis: Treatment with an aqueous solution of a base like sodium hydroxide or lithium hydroxide in a solvent such as ethanol or methanol at room temperature or with gentle heating is a standard procedure.
-
Acidic Hydrolysis: Refluxing in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, will also effect the hydrolysis.
The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule.
Q4: My reaction seems to be very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can consider the following:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential side reactions or decomposition at very high temperatures.
-
Catalyst Choice: While hydrochloric acid is effective, you could explore the use of other catalysts. For some pyrazolopyrimidine syntheses, Lewis acids have been shown to be effective.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.
Data Presentation
Table 1: Comparison of General Synthesis Strategies for Pyrazolo[1,5-a]pyrimidines
| Synthesis Strategy | Reactants | General Conditions | Typical Yields | Notes |
| Direct Condensation | 3-Aminopyrazole-4-carboxylic acid + β-Diketone equivalent | Acid catalyst (e.g., HCl), Heat | Good to Excellent | A straightforward and common method.[3] |
| Ester Hydrolysis | Ethyl 3-aminopyrazole-4-carboxylate + β-Diketone equivalent, then Hydrolysis | 1. Condensation (acid/base) 2. Hydrolysis (acid/base) | Good to Excellent | A two-step approach that can be easier to purify at the ester stage. |
| Nitrile Hydrolysis | 3-Aminopyrazole-4-carbonitrile + β-Diketone equivalent, then Hydrolysis | 1. Condensation 2. Vigorous hydrolysis (e.g., strong acid) | Moderate to Good | The hydrolysis of the nitrile can require harsh conditions. |
| Microwave-Assisted | 3-Aminopyrazole derivative + β-Diketone equivalent | Microwave irradiation, often with a catalyst | Good to Excellent | Significantly reduces reaction times.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported synthesis with a yield of 81%.[3]
Materials:
-
3-Amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-Tetraethoxy-2-methylpropane
-
6 M Hydrochloric acid
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a sealed tube, suspend 3-amino-1H-pyrazole-4-carboxylic acid (1 equivalent) and 1,1,3,3-tetraethoxy-2-methylpropane (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.
-
Seal the tube and heat the mixture to 95 °C with stirring. The solid materials should dissolve as the temperature increases.
-
Continue heating and stirring. The product is expected to precipitate out of the solution.
-
After the reaction is complete (monitor by TLC if possible, or allow to react for a set time, e.g., 1-2 hours after precipitation starts), cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any remaining acid and water-soluble impurities.
-
Dry the product in a vacuum oven.
-
(Optional) For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound after synthesis?
A1: The most straightforward method reported for the purification of this compound involves collecting the solid product by filtration after it precipitates from the reaction mixture, followed by rinsing with water and drying under a vacuum.[1] For analogous pyrazolo[1,5-a]pyrimidine carboxylic acids, recrystallization from suitable solvents is also a common and effective technique.[2]
Q2: What are the recommended solvent systems for recrystallizing pyrazolo[1,5-a]pyrimidine derivatives?
A2: For pyrazolopyrimidine derivatives, including those with carboxylic acid functionalities, common recrystallization solvents include ethanol, mixtures of ethanol and DMF (e.g., 3:1 or 2:1 ratios), or dioxane.[2][3] The choice of solvent will depend on the specific impurity profile of your crude product.
Q3: When is column chromatography recommended for purification?
A3: Column chromatography is recommended when simpler methods like filtration and recrystallization fail to remove persistent impurities, or when a very high degree of purity is required. It is particularly useful for separating compounds with similar polarities. For related pyrazolo[1,5-a]pyrimidine derivatives, column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in heptane (e.g., 50-100%) has been successfully employed.[4] For certain compounds, amine-functionalized silica gel can also be used.[4]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a viable technique for purifying carboxylic acids. The general principle involves dissolving the crude product in an organic solvent, extracting the acidic product into an aqueous basic solution (like sodium bicarbonate), washing the aqueous layer to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid. For a similar compound, acidification with 6 M hydrochloric acid to pH 3 was used.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during filtration or transfers. | Ensure complete transfer of solids and use minimal amounts of cold solvent for washing the filtered product. |
| Incomplete precipitation during recrystallization. | Cool the recrystallization mixture slowly and for a sufficient amount of time. You can also try placing it in an ice bath to maximize crystal formation. | |
| Product remains in the aqueous phase during acid-base extraction. | Ensure the aqueous layer is sufficiently acidified (e.g., to pH 2-3) to fully precipitate the carboxylic acid. | |
| Persistent Impurities After Recrystallization | Impurity has similar solubility to the product. | Try a different recrystallization solvent or a solvent mixture. If this fails, column chromatography is the recommended next step. |
| Incomplete removal of starting materials or by-products. | Review the synthesis reaction conditions to minimize side reactions. Consider a pre-purification step like a simple wash or trituration before recrystallization. | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | Try triturating the oily product with a non-polar solvent like heptane or diethyl ether to induce solidification. If that fails, column chromatography will likely be necessary. |
| The compound may have a low melting point. | Confirm the identity and purity of your compound using analytical techniques like NMR or LC-MS. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column.[6] |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of silica gel in the column. |
Experimental Protocols
Protocol 1: Purification by Filtration and Washing
This protocol is based on the direct synthesis of this compound.[1]
-
Reaction Quenching & Precipitation: After the synthesis reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Washing: Rinse the collected solid with deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Recrystallization
This is a general protocol adapted from methods used for similar pyrazolopyrimidine derivatives.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/DMF mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. For maximum yield, further cool the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
This is a general protocol based on the purification of related pyrazolo[1,5-a]pyrimidine compounds.[4]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent (e.g., heptane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in pyrazolo[1,5-a]pyrimidine synthesis and regioselectivity
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges and regioselectivity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for pyrazolo[1,5-a]pyrimidines, and what are its main challenges?
A1: The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction of 3-amino-1H-pyrazoles (also known as 5-aminopyrazoles) with 1,3-biselectrophilic compounds.[1][2][3] These biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and α,β-unsaturated systems.[1][2] The primary challenge associated with this approach is controlling the regioselectivity, especially when using unsymmetrical 1,3-biselectrophiles.[4][5] This can lead to the formation of isomeric products, which are often difficult to separate.[4] Other challenges include preventing side reactions and optimizing reaction conditions to achieve high yields.[6]
Q2: How does the choice of 1,3-biselectrophile affect the regioselectivity of the cyclocondensation reaction?
A2: The structure of the 1,3-biselectrophile plays a crucial role in directing the regioselectivity of the reaction. For instance, in reactions with β-enaminones, the initial step is typically an aza-Michael type addition-elimination, where the exocyclic NH2-group of the aminopyrazole attacks the β-carbon of the enaminone.[1] Subsequent cyclization through the nucleophilic attack of the pyrazole ring nitrogen onto the carbonyl group determines the final regiochemistry.[1] The nature of the substituents on the β-dicarbonyl compound can also influence the reaction pathway.[6]
Q3: What factors can be modified to control the regioselectivity of the synthesis?
A3: Several factors can be adjusted to control the regioselectivity:
-
Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can significantly influence the reaction outcome.[6][7] For example, microwave-assisted synthesis has been shown to improve yields and, in some cases, regioselectivity.[1][6]
-
Substituents: The electronic and steric properties of the substituents on both the aminopyrazole and the 1,3-biselectrophile can direct the cyclization to favor one regioisomer over another.[6]
-
Leaving Groups: In β-enaminones, the nature of the leaving group (e.g., dimethylamino) can control the initial condensation step.[1]
Q4: Are there alternative synthetic routes to pyrazolo[1,5-a]pyrimidines that offer better regioselectivity?
A4: Yes, several alternative strategies have been developed. Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds offer a one-pot approach to constructing the pyrazolo[1,5-a]pyrimidine core.[6] Palladium-catalyzed cross-coupling reactions and click chemistry have also been employed to introduce diverse functional groups with high precision.[6][8] Additionally, reactions of aminopyrazoles with 1,2-allenic ketones have been shown to proceed with excellent regioselectivity under mild conditions.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature or time.- Inappropriate solvent or catalyst.- Formation of side products.[6] | - Optimize reaction conditions (temperature, time) using a small-scale test reaction.- Screen different solvents and catalysts (e.g., acetic acid, pyridine, piperidinium acetate).[7]- Consider using microwave irradiation to potentially improve yield and reduce reaction time.[1][6] |
| Formation of a Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl or β-enaminone precursor.- Lack of sufficient electronic or steric bias in the substrates.- Reaction conditions favoring multiple reaction pathways.[5] | - Modify the substituents on the aminopyrazole or the biselectrophile to introduce a stronger directing effect.- Carefully select the reaction solvent and catalyst; for example, acidic conditions might favor one isomer while basic conditions favor another.[7]- Explore alternative synthetic routes known for higher regioselectivity, such as those using 1,2-allenic ketones.[9] |
| Difficulty in Separating Isomers | - Similar polarity and physical properties of the regioisomers.[4] | - If chromatographic separation is challenging, consider converting the isomeric mixture into derivatives that may have more distinct physical properties, facilitating separation.- Re-evaluate the synthetic strategy to achieve higher regioselectivity and minimize the formation of the undesired isomer. |
| Incomplete Cyclization | - Insufficient reaction time or temperature.- The intermediate acyclic product is too stable under the reaction conditions.[7] | - Increase the reaction temperature or prolong the reaction time.- Switch to a higher-boiling solvent.- For reactions that form stable acyclic intermediates, a second, more forcing step (e.g., heating in DMF with sodium acetate) might be necessary to induce cyclization.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines from β-Enaminones under Microwave Irradiation
This protocol is adapted from a highly efficient methodology for the synthesis of various 2,7-disubstituted pyrazolo[1,5-a]pyrimidines.[1]
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Appropriate β-enaminone derivative
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 3-amino-1H-pyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 180 °C) for a short duration (e.g., 2 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can then be purified, typically by recrystallization or column chromatography, to yield the desired 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.
Visualizations
Caption: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of starting materials or product: The reaction temperature might be too high, or the reagents may have degraded. | Ensure the quality and purity of starting materials. Use freshly distilled solvents. If thermal degradation is suspected, attempt the reaction at a lower temperature for a longer duration. | |
| Incorrect stoichiometry: Inaccurate measurement of starting materials can limit the reaction. | Carefully and accurately measure all reagents. Ensure the limiting reagent is correctly identified. | |
| Presence of moisture: Some reagents may be sensitive to moisture, leading to side reactions. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an insoluble solid that crashes out of solution | This is an expected outcome of the described synthesis. | Continue stirring for a short period to ensure complete precipitation, then proceed with filtration and washing as per the protocol.[1] |
| Difficulty in Purification | Presence of unreacted starting materials: Incomplete reaction. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. Recrystallization or column chromatography may be necessary. |
| Formation of side products: Non-optimized reaction conditions can lead to the formation of isomers or other byproducts. | Adjusting the reaction temperature and choice of solvent can improve selectivity. Careful purification by recrystallization from a suitable solvent system or column chromatography may be required to separate the desired product from impurities. | |
| Product appears discolored | Presence of impurities: Trace impurities from starting materials or side reactions. | Recrystallization is often effective in removing colored impurities. Activated carbon treatment during recrystallization can also be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the cyclocondensation reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[2] A specific protocol involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methyl-propane in the presence of hydrochloric acid.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, reaction time, and the purity of starting materials and solvents. Temperature control is crucial to prevent the formation of side products and degradation. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected molecular weight is 177.16 g/mol .[3][4]
Q4: What are the potential biological applications of this compound?
A4: The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and is found in many kinase inhibitors.[2] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including B-Raf and IRAK4, which are involved in cancer and inflammatory diseases, respectively.[5][6] Therefore, this compound could serve as a valuable intermediate for the synthesis of potential therapeutic agents.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is classified as an irritant and may be harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis via cyclocondensation.
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
6 M Hydrochloric acid (HCl)
-
Water
Procedure:
-
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (0.5 g, 2.1 mmol) in an aqueous solution of 6 M hydrochloric acid (1.3 mL) is prepared in a sealed tube.
-
The mixture is heated to 95 °C. The solid material is expected to completely dissolve around 82 °C, after which a solid precipitate will form.
-
Stirring is continued for an additional 5 minutes.
-
The reaction mixture is then cooled to room temperature.
-
The solid product is collected by filtration.
-
The collected solid is rinsed with water and dried in a vacuum oven.
Expected Yield: Approximately 81% (305.1 mg).[1]
Data Presentation
Table 1: Reaction Conditions and Yield for the Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Reagent/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5-amino-1H-pyrazole-4-carboxylic acid | 1,1,3,3-tetraethoxy-2-methyl-propane | 6 M HCl in Water | 95 | >5 | 81 | [1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit protein kinases. Below are simplified diagrams of two signaling pathways where inhibitors with this core structure have shown activity.
Raf-MEK-ERK Signaling Pathway
Caption: Potential inhibition of the Raf-MEK-ERK pathway by pyrazolo[1,5-a]pyrimidines.
IRAK4 Signaling Pathway
Caption: Potential inhibition of the IRAK4 signaling pathway by pyrazolo[1,5-a]pyrimidines.
References
- 1. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7N3O2 | CID 6485410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Our focus is on avoiding byproduct formation during the critical cyclization step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Hydrolysis of Acetal | Analyze crude reaction mixture by 1H NMR for the presence of acetal protons (typically ~3.5-3.8 ppm for ethoxy groups). | Ensure the concentration of hydrochloric acid is at least 6 M. Increase the reaction time or temperature slightly (e.g., to 100 °C) to facilitate complete hydrolysis of 1,1,3,3-tetraethoxy-2-methyl-propane. |
| Sub-optimal Reaction Temperature | Monitor the internal reaction temperature to ensure it is maintained at 95 °C. | Use an oil bath or a temperature-controlled reactor to maintain a stable and accurate reaction temperature. |
| Poor Quality of Starting Materials | Check the purity of 5-amino-1H-pyrazole-4-carboxylic acid and 1,1,3,3-tetraethoxy-2-methyl-propane by NMR or melting point. | Use freshly recrystallized or purified starting materials. |
| Precipitation of Reactants | Observe if the starting materials fully dissolve before the product precipitates. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension. |
Issue 2: Presence of Impurities in the Final Product
| Potential Byproduct | Identification Method | Mitigation and Removal Strategy |
| Decarboxylated Starting Material (5-Amino-1H-pyrazole) | 1H NMR: Absence of the carboxylic acid proton and characteristic signals of the pyrazole ring without the carboxyl group. LC-MS: A peak corresponding to the mass of 5-amino-1H-pyrazole. | Avoid excessive heating or prolonged reaction times. To remove this basic impurity, dissolve the crude product in a dilute aqueous base (e.g., 1 M NaOH), wash with an organic solvent (e.g., ethyl acetate) to remove the non-acidic impurity, and then re-precipitate the desired product by acidifying the aqueous layer with HCl. |
| Decarboxylated Product (6-Methylpyrazolo[1,5-a]pyrimidine) | 1H NMR: Absence of the carboxylic acid proton signal. LC-MS: A peak corresponding to the mass of 6-methylpyrazolo[1,5-a]pyrimidine. | This byproduct is difficult to separate due to its similar structure to the product. Minimize its formation by carefully controlling the reaction temperature and time. Purification can be attempted by preparative HPLC or by converting the desired acid to a salt and washing away the non-acidic byproduct. |
| Incompletely Reacted Starting Material | TLC or LC-MS analysis of the crude product showing the presence of starting materials. | Ensure the correct stoichiometry of reactants is used. Increase the reaction time if necessary, while monitoring for the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this reaction and how can I avoid it?
The most likely significant byproduct is the decarboxylated starting material, 5-amino-1H-pyrazole, which can form under the acidic and high-temperature conditions of the reaction. To minimize its formation, it is crucial to carefully control the reaction temperature and avoid unnecessarily long reaction times.
Q2: My final product has a brownish color. What is the cause and how can I decolorize it?
A brownish color can indicate the presence of polymeric or degradation byproducts. This can result from excessive heating or reaction time. The product can often be decolorized by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, potentially with the addition of activated charcoal.
Q3: Is the order of addition of reagents important?
For this specific reaction, suspending the 5-amino-1H-pyrazole-4-carboxylic acid in the hydrochloric acid solution before the addition of 1,1,3,3-tetraethoxy-2-methyl-propane is the standard procedure. This ensures that the aminopyrazole is in the acidic medium ready to react as the malondialdehyde equivalent is generated in situ.
Q4: Can I use a different acid for this cyclization?
While other strong acids like sulfuric acid could potentially catalyze the reaction, hydrochloric acid is well-documented for this synthesis. Using a different acid would require re-optimization of the reaction conditions, including concentration, temperature, and reaction time.
Q5: How can I confirm the structure of my final product?
The structure of this compound can be confirmed using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The expected 1H NMR spectrum would show characteristic signals for the methyl group, the pyrimidine and pyrazole ring protons, and a downfield signal for the carboxylic acid proton.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
Hydrochloric acid (6 M aqueous solution)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a sealed tube, suspend 5-amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Add 1,1,3,3-tetraethoxy-2-methyl-propane (1.0 eq) to the suspension.
-
Seal the tube and heat the mixture to 95 °C with vigorous stirring.
-
The starting materials should dissolve completely, followed by the precipitation of the product. Maintain the reaction at 95 °C for the recommended time (typically 1-2 hours, monitor by TLC or LC-MS for completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any remaining acid and water-soluble impurities.
-
Dry the product under vacuum to yield this compound.
Purification Protocol:
-
If significant non-acidic impurities (like the decarboxylated starting material) are suspected, dissolve the crude product in a minimum amount of 1 M sodium hydroxide solution.
-
Wash the aqueous solution with ethyl acetate to extract any non-acidic byproducts.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add 6 M hydrochloric acid to the aqueous layer with stirring until the product precipitates completely (typically around pH 2-3).
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
For further purification, the product can be recrystallized from ethanol or an ethanol/water mixture.
Visualizations
Reaction Pathway and Potential Byproduct Formation
Caption: Synthetic route to the target compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry and cool place. A supplier of the parent compound, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, recommends storage at 0-8°C.[1][2] For the 6-methyl derivative, general guidance suggests storing it in a well-ventilated area.[3] To ensure maximum stability, storing the compound at refrigerated temperatures (2-8°C) is advisable.
Q2: How should I handle the compound during experimental use?
It is recommended to handle this compound in a well-ventilated area.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. After handling, wash hands thoroughly.
Q3: Is this compound sensitive to light?
Q4: What is the expected solubility of this compound?
The carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent. It is expected to have low solubility in acidic aqueous solutions and higher solubility in neutral to basic aqueous solutions due to the deprotonation of the carboxylic acid. The parent compound is described as a light brown solid.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C) and protected from light and moisture.
-
Prepare Fresh Stock Solutions: If stock solutions have been stored for an extended period or at room temperature, prepare fresh solutions from a new aliquot of the solid compound.
-
Assess Solution Stability: If the experimental protocol involves prolonged incubation times or harsh conditions (e.g., extreme pH), consider performing a preliminary experiment to assess the stability of the compound under those specific conditions.
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a sample from a freshly opened container of the compound and analyze it immediately to establish a baseline chromatogram.
-
Review Sample Preparation: Evaluate the sample preparation workflow for any steps that could induce degradation, such as high temperatures, extreme pH, or exposure to strong oxidizing or reducing agents.
-
Consider Potential Degradation Pathways: The pyrimidine ring can be susceptible to hydrolysis, and the pyrazole ring to photolytic cleavage.[4][6][7] The carboxylic acid may undergo decarboxylation under heat.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. Based on recommendations for the parent compound.[1][2] |
| Light Exposure | Protect from light | Pyrazole derivatives can be photosensitive.[4][5] |
| Humidity | Store in a dry environment | To prevent potential hydrolysis of the pyrimidine ring. |
| Container | Tightly sealed, light-blocking container | To protect from moisture and light. |
| Handling | Well-ventilated area with appropriate PPE | To avoid inhalation and skin contact.[3] |
Experimental Protocols
General Protocol for Forced Degradation Studies
To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation.
-
Identify and characterize any significant degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Crystallization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: Based on literature for analogous pyrazolo[1,5-a]pyrimidine derivatives, good starting points for solvent screening include alcohols like ethanol and isopropanol.[1] Mixtures of a good solvent with an anti-solvent, such as Dimethylformamide (DMF)/water or DMF/ethanol, have also been reported to be effective for crystallizing related compounds.[1]
Q2: My compound is not crystallizing from solution upon cooling. What should I do?
A2: If crystals do not form, your solution may not be supersaturated. Here are several troubleshooting steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent level to create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystal growth.
-
Increase Concentration: Reheat the solution and allow some of the solvent to evaporate to increase the concentration of your compound. Then, let it cool slowly.
-
Reduce Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator.
-
Solvent-Anti-Solvent: If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.
Q3: My compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the compound's solubility is too high in the chosen solvent or if the solution is cooled too quickly. To address this:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent to slightly decrease the saturation level. Then, cool the solution very slowly.
-
Change Solvent System: The chosen solvent may be too good for your compound. Try a solvent with a slightly lower dissolving power or use a solvent mixture.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the rate of cooling.
Q4: The crystals that formed are very fine needles or a powder. How can I obtain larger crystals?
A4: The formation of very small crystals is often due to rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process:
-
Slower Cooling: Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Insulating the flask can also help.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" at an elevated temperature until the solution is slightly turbid. Then, allow it to cool slowly. This method often yields well-formed crystals.
-
Reduce the Rate of Evaporation: If using an evaporation-based crystallization method, partially cover the opening of the container to slow down the rate of solvent evaporation.
Q5: What should I do if my crystallized product is not pure?
A5: If the purity of your product is not satisfactory, a second recrystallization is often necessary. Ensure that the initial crystals are fully dissolved in the minimum amount of hot solvent. If impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then filtering it through celite before allowing the solution to cool and crystallize.
Quantitative Data Summary
| Solvent/System | Solubility Observation | Compound Class |
| Ethanol | Suitable for recrystallization.[1] | Pyrazolo[1,5-a]pyrimidine derivatives |
| Isopropanol | Suitable for crystallization. | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester |
| DMF/Water | Suitable for recrystallization. | Pyrazolo[1,5-a]pyrimidine derivatives |
| DMF/Ethanol | Suitable for recrystallization.[1] | Pyrazolo[1,5-a]pyrimidine derivatives |
| Water | Likely low solubility at room temperature. | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the solvent until the compound is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMF) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., water or ethanol) dropwise to the solution until it becomes slightly turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, undisturbed.
-
Isolation and Drying: Once crystal formation is complete, isolate and dry the crystals as described in Protocol 1.
Visual Troubleshooting Guides
References
Technical Support Center: Scale-Up Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Key challenges in scaling up this synthesis include managing reaction exotherms, ensuring efficient mixing and mass transfer, controlling the crystallization and precipitation process for consistent product quality, and minimizing side reactions that can become more prevalent at larger scales.[1] The choice of solvent and reaction conditions can also be critical for success.[1]
Q2: Are there alternative synthetic routes to consider if the primary route proves difficult to scale?
A2: Yes, several synthetic strategies for the pyrazolo[1,5-a]pyrimidine core exist, including multi-step syntheses involving cyclization and condensation reactions.[1][2][3] For example, routes starting from 3-amino-1H-pyrazole-4-carbonitrile and involving hydrolysis of the nitrile to the carboxylic acid have been reported for similar structures.[4] Microwave-assisted and green chemistry approaches have also been explored for this class of compounds, which could offer advantages in terms of reaction time and waste reduction.[1]
Q3: How critical is the purity of the starting materials for a successful scale-up?
A3: The purity of starting materials, such as 5-amino-1H-pyrazole-4-carboxylic acid and 1,1,3,3-tetraethoxy-2-methyl-propane, is crucial. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is advisable to establish strict quality control specifications for all raw materials before commencing a large-scale synthesis.
Q4: What are the safety considerations for the scale-up of this synthesis?
A4: The use of hydrochloric acid at elevated temperatures requires appropriate personal protective equipment (PPE) and a well-ventilated reaction setup.[5] The potential for exotherms during the reaction should be carefully evaluated using techniques like reaction calorimetry before attempting a large-scale run. Pressure build-up in a sealed reactor is also a significant concern that needs to be addressed with appropriate pressure relief systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to poor mixing or insufficient heating. | - Optimize stirrer design and agitation speed to ensure good mixing of the suspension. - Monitor internal reaction temperature to ensure it reaches and is maintained at the target temperature. |
| Side reactions due to prolonged reaction times or localized overheating. | - Reduce reaction time by optimizing temperature and catalyst loading (if applicable). - Improve heat transfer by using a jacketed reactor with an appropriate heat transfer fluid. | |
| Product Purity Issues | Incomplete dissolution of starting materials leading to trapped impurities. | - Ensure complete dissolution of starting materials before precipitation of the product is expected.[5] - Consider a hot filtration step if insoluble impurities are present. |
| Co-precipitation of unreacted starting materials or byproducts. | - Optimize the cooling profile to control the rate of crystallization. - Evaluate the need for an anti-solvent to improve selective precipitation. | |
| Poor Filtration Characteristics | Formation of very fine particles or an oily product. | - Control the cooling rate and agitation during precipitation to influence crystal size and morphology. - Consider seeding the solution with a small amount of pure product to promote the growth of larger crystals. |
| Inconsistent Results Between Batches | Variations in raw material quality. | - Implement stringent quality control checks on all incoming raw materials. |
| Lack of precise control over reaction parameters. | - Utilize automated process control systems to ensure consistent addition rates, temperature, and stirring. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported lab-scale synthesis.[5]
Materials:
-
5-amino-1H-pyrazole-4-carboxylic acid
-
1,1,3,3-tetraethoxy-2-methyl-propane
-
6 M Hydrochloric acid
-
Water
Procedure:
-
A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (2.1 mmol) in a 6 M aqueous solution of hydrochloric acid (1.3 mL) is prepared in a sealed tube.
-
The mixture is heated to 95°C.
-
The solid material is observed to completely dissolve at approximately 82°C, followed by the precipitation of the product.
-
Stirring is continued for an additional 5 minutes after precipitation begins.
-
The reaction mixture is then cooled to room temperature.
-
The solid product is collected by filtration, rinsed with water, and dried in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Reactants) | 1:1 | [5] |
| Solvent | 6 M HCl (aq) | [5] |
| Reaction Temperature | 95°C | [5] |
| Dissolution Temperature | 82°C | [5] |
| Reaction Time | ~5 minutes after precipitation | [5] |
| Yield | 81% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Poor Solubility of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO important?
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. Compounds with this scaffold are of significant interest in pharmaceutical research due to their potential as protein kinase inhibitors for applications in areas like oncology. For in vitro biological assays, it is common practice to prepare stock solutions of compounds in DMSO. Poor solubility in DMSO can lead to inaccurate compound concentrations, precipitation during storage or dilution into aqueous assay buffers, and consequently, unreliable experimental results.
Q2: What are the general solubility characteristics of pyrazolopyrimidine derivatives and carboxylic acids?
Pyrazolo[1,5-a]pyrimidine derivatives can exhibit a wide range of solubilities. Some derivatives have been reported to have aqueous solubilities of over 500 µM.[1] However, the presence of a carboxylic acid group can influence solubility. While short-chain carboxylic acids are often soluble in organic solvents like ethanol and diethyl ether, their solubility can be limited in less polar aprotic solvents like DMSO, especially for crystalline solids.[2] The solubility of carboxylic acids in organic solvents can be influenced by factors such as hydrogen bonding and crystal lattice energy.
Q3: What are the initial steps to take when dissolving this compound in DMSO?
For initial dissolution, it is recommended to start with a high-purity grade of the compound and anhydrous DMSO. The general procedure involves accurately weighing the compound, adding the desired volume of DMSO to achieve the target concentration, and vortexing thoroughly. It is crucial to visually inspect the solution for any undissolved particles.
Troubleshooting Guide for Poor Solubility
If you encounter difficulties in dissolving this compound in DMSO, the following troubleshooting steps and alternative methods can be employed.
Initial Troubleshooting Steps
A systematic approach to troubleshooting solubility issues is crucial for obtaining a clear, stable stock solution. The following workflow outlines the recommended steps.
Quantitative Data Summary
| Method | Typical Parameters | Expected Outcome for Poorly Soluble Carboxylic Acids | Considerations |
| Standard Dissolution | Vortexing at room temperature | Low to moderate solubility, may result in a suspension. | Ensure use of anhydrous DMSO and high-purity compound. |
| Sonication | 10-30 minutes in a bath sonicator | Increased rate of dissolution and can break up aggregates. May lead to a clear solution at lower concentrations. | Monitor for any compound degradation with prolonged sonication. |
| Gentle Warming | 30-40°C for 10-20 minutes | Can significantly increase solubility. | Monitor temperature closely to avoid compound degradation. Perform stability tests if necessary. |
| Co-solvents | 5-10% (v/v) of NMP or DMF | Can improve solubility by altering the polarity of the solvent mixture. | Potential for co-solvent to interfere with biological assays. Always run appropriate vehicle controls. |
| pH Adjustment (Salt Formation) | Addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid | Can dramatically increase solubility in aqueous solutions, and may improve solubility in DMSO. | The resulting salt may have different biological activity. The final pH of the stock solution will be altered. |
Table 1: Summary of solubility enhancement techniques and their expected outcomes.
Experimental Protocols
The following are detailed protocols for the key experiments and techniques mentioned in the troubleshooting guide.
General Protocol for Preparing a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a research compound in DMSO.
Protocol 1: Enhancing Solubility with Sonication
-
Objective: To use ultrasonic energy to break down compound aggregates and facilitate dissolution in DMSO.
-
Materials:
-
Vial containing the compound and DMSO.
-
Bath sonicator.
-
-
Procedure:
-
Place the vial containing the compound-DMSO mixture into the bath sonicator.
-
Ensure the water level in the sonicator is sufficient to cover the level of the solvent in the vial.
-
Sonicate for 10-15 minute intervals.
-
After each interval, visually inspect the solution for dissolution.
-
If undissolved particles remain, vortex the vial for 1 minute and repeat the sonication.
-
Avoid prolonged sonication to minimize the risk of compound degradation.
-
Protocol 2: Enhancing Solubility with Gentle Warming
-
Objective: To increase the kinetic energy of the solvent and solute molecules to improve the rate and extent of dissolution.
-
Materials:
-
Vial containing the compound and DMSO.
-
Water bath or heating block.
-
Thermometer.
-
-
Procedure:
-
Set the water bath or heating block to a temperature between 30°C and 40°C.
-
Place the vial containing the compound-DMSO mixture into the heating apparatus.
-
Heat for 10-20 minutes, periodically vortexing the vial to aid dissolution.
-
Visually inspect the solution for clarity.
-
Once the compound is dissolved, allow the solution to cool to room temperature and observe for any precipitation.
-
Caution: Be aware that heat may degrade some compounds. It is advisable to test the stability of the compound under these conditions if it is a concern.
-
Protocol 3: Using Co-solvents to Enhance Solubility
-
Objective: To improve the solubility of the compound by using a mixture of DMSO and a secondary solvent.
-
Materials:
-
This compound.
-
Anhydrous DMSO.
-
Co-solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)).
-
-
Procedure:
-
Prepare a stock solution of the compound in the co-solvent (e.g., 100% NMP) at a high concentration.
-
Alternatively, prepare a mixed solvent system (e.g., 9:1 DMSO:NMP) and then attempt to dissolve the compound in this mixture.
-
Follow the general dissolution protocol (vortexing, with sonication or gentle warming if necessary).
-
Important: When using co-solvents, it is essential to include a vehicle control in all biological assays that contains the same final concentration of the co-solvent mixture as the experimental samples.
-
Further Considerations
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of some organic compounds in DMSO.[3] It is recommended to use anhydrous DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation. It is best practice to aliquot stock solutions into single-use volumes to avoid this issue.[3]
-
Precipitation upon Dilution: Poorly soluble compounds may precipitate when the DMSO stock solution is diluted into an aqueous assay buffer. To mitigate this, consider lowering the final compound concentration, increasing the percentage of DMSO in the final assay medium (while being mindful of its potential toxicity to cells, typically keeping it below 0.5%), or using a surfactant like Tween 80 or Pluronic F-68 in the assay buffer.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
enhancing biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, handling, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
Category 1: Synthesis and Purification
Question: I am getting low yields in my cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core. What are the common causes? Answer: Low yields in the cyclization step are often related to reaction conditions and the purity of starting materials.
-
Reaction Conditions: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is sensitive. Ensure anhydrous conditions and consider optimizing the catalyst, solvent, and temperature. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some derivatives.[1]
-
Starting Material Purity: Impurities in the 5-aminopyrazole or the dicarbonyl component can lead to side reactions. Purify starting materials by recrystallization or chromatography before use.
-
Regioselectivity: Be aware of potential side products. NMR and solid-state studies are crucial to confirm that cyclization has occurred through the desired nitrogen of the pyrazole ring, yielding the correct pyrazolo[1,5-a]pyrimidine isomer.[1]
Question: I am struggling to introduce substituents at the C5 and C7 positions. What is the best strategy? Answer: A common and effective strategy is to start with a di-hydroxy or di-chloro substituted pyrazolo[1,5-a]pyrimidine intermediate.
-
Dichlorination: React the corresponding diol (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) with a chlorinating agent like phosphorus oxychloride (POCl₃) to get the 5,7-dichloro derivative.[2]
-
Selective Substitution: The chlorine atom at the C7 position is generally more reactive than the one at C5, allowing for selective nucleophilic substitution. You can introduce a group (like morpholine) at C7 first by reacting at room temperature.[2]
-
Second Substitution: The second nucleophile can then be introduced at the C5 position, often requiring more forcing conditions like heating or using a palladium-catalyzed coupling reaction (e.g., Suzuki or Buchwald-Hartwig) for aryl or amino groups.[2][3]
Category 2: Compound Handling and Stability
Question: My compound's activity is inconsistent across different assay dates, and the potency seems to decrease over time. What could be wrong? Answer: This often points to compound instability, particularly in DMSO stock solutions.
-
DMSO Instability: Some heterocyclic compounds, including pyrimidine derivatives, can undergo oxidation or condensation reactions in DMSO, leading to degradation.[4] The presence of even small amounts of water in DMSO can accelerate this process.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Ideally, prepare fresh stock solutions from solid material immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: If storage is necessary, aliquot stock solutions into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO.
-
Inert Atmosphere: For highly sensitive derivatives, consider preparing and storing solutions under an inert atmosphere like nitrogen or argon.[4]
-
Question: My compound precipitates out of solution in the cell culture medium during my biological assay. How can I solve this? Answer: Poor aqueous solubility is a common challenge.
-
Solubility Assessment: First, determine the kinetic solubility of your compound in the specific assay buffer or cell culture medium you are using. Visually inspect wells for precipitation under a microscope.[5]
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause compounds to crash out when diluted into an aqueous buffer. Aim for a final DMSO concentration below 0.5%.[5]
-
Structural Modification: The most effective long-term solution is to improve the intrinsic solubility of the compound. Structure-activity relationship (SAR) studies often involve adding solubilizing groups, such as basic amines (e.g., piperidine, morpholine) or other polar functionalities, to the scaffold.[1]
Category 3: Biological Assays
Question: I am seeing a high background signal and poor reproducibility in my fluorescence-based kinase assay. What is the cause? Answer: This can be caused by the intrinsic fluorescence of your test compound or light-induced degradation.
-
Compound Interference: Many aromatic heterocyclic compounds absorb UV or visible light and emit fluorescence, which can directly interfere with the assay signal.[4]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: To check for intrinsic fluorescence, run a control with your compound in the assay buffer without the enzyme or other biological components.
-
Optimize Filter Wavelengths: If your plate reader allows, adjust the excitation and emission wavelengths to minimize the signal from your compound.
-
Switch Assay Readout: If interference is persistent, consider using a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., ADP-Glo) or an absorbance-based assay.[4]
-
Question: My dose-response curves are flat or do not reach a 100% inhibition plateau. What does this mean? Answer: This can indicate several issues ranging from solubility to assay artifacts.
-
Solubility Limit: The compound may be precipitating at higher concentrations, meaning the effective concentration is not increasing, leading to a plateau below 100% inhibition. Re-check the solubility in your assay medium.
-
Weak Potency: The compound may simply not be potent enough to achieve full inhibition at the concentrations tested.
-
Non-Specific Activity: The compound might be acting through a non-specific mechanism or aggregating at high concentrations, leading to poorly defined dose-response curves. Consider running an assay with a detergent like Triton X-100 to check for aggregation.
Enhancing Biological Activity: A Structure-Activity Relationship (SAR) Summary
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substituents at various positions. The core acts as a versatile scaffold for kinase inhibitors, often mimicking the hinge-binding interactions of ATP.[3][6]
-
Position 3 (Carboxylic Acid Modification): The 3-carboxylic acid is frequently converted into a carboxamide. This amide moiety is crucial for establishing key interactions with the target protein. The choice of the amine used to form the amide can drastically affect potency and selectivity. For instance, in IRAK4 inhibitors, coupling with various aminopyrazoles at this position was a key strategy for enhancing potency.[7]
-
Position 5: Modifications at this position often influence selectivity and physicochemical properties.
-
Position 7: This position is critical for interacting with the hinge region of many kinases and for modulating solubility.
-
Small, polar groups like morpholine are frequently used to engage in hydrogen bonding with the kinase hinge region and improve the compound's solubility profile.[2]
-
-
Position 6: The methyl group in the parent scaffold can be modified. For example, replacing it with larger groups can influence binding and selectivity, though this position is less frequently explored for kinase inhibitors compared to C5 and C7.
Quantitative Data Summary: Selected Pyrazolopyrimidine Derivatives
The table below summarizes the biological activity of representative pyrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine derivatives from published studies. This data illustrates how structural modifications impact potency against various targets.
| Compound ID/Ref. | Scaffold | Key Substituents | Target | Activity (IC₅₀ / GI₅₀) |
| Compound 14[8] | Pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine | Thioglycoside substitution on triazole ring | CDK2/cyclin A2 | 0.057 µM |
| Compound 14[8] | Pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine | Thioglycoside substitution on triazole ring | MCF-7 Cells | 45 nM |
| Compound 14[8] | Pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine | Thioglycoside substitution on triazole ring | HCT-116 Cells | 6 nM |
| eCF506[6] | Pyrazolo[3,4-d]pyrimidine | Tertiary amino group at piperidinyl ring | SRC Kinase | < 1 nM |
| Compound 12[12] | Pyrazolo[1,5-a]pyrimidine | Pyridine and methyl groups | COX-2 | 1.11 µM |
| Compound 11[12] | Pyrazolo[1,5-a]pyrimidine | Pyridine and hydroxyl groups | COX-2 | 1.4 µM |
| Compound 6[13] | Pyrazolo[1,5-a]pyrimidine | Benzimidazole and N-tert-butylpiperazine groups | PI3Kδ | 18 nM |
Key Experimental Protocols
1. General Protocol for Synthesis of a 5-Aryl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a generalized procedure based on methodologies for creating selectively substituted pyrazolo[1,5-a]pyrimidines.[2]
-
Chlorination:
-
To a solution of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
-
Selective Nucleophilic Substitution at C7:
-
Dissolve the 5,7-dichloro intermediate (1 equivalent) in an appropriate solvent like acetone or ethanol.
-
Add potassium carbonate (1.5 equivalents) followed by morpholine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter off the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine.
-
-
Suzuki Coupling at C5:
-
In a microwave vial, combine the 5-chloro intermediate (1 equivalent), the desired arylboronic acid or pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like 2M aqueous sodium carbonate (2 equivalents).
-
Add a solvent such as 1,2-dimethoxyethane (DME).
-
Seal the vial and heat in a microwave reactor at 120-150°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
2. Protocol for an In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines the steps for determining the IC₅₀ of a compound against a specific protein kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (typically 10-12 points).
-
Dilute these DMSO solutions into the kinase assay buffer so that the final DMSO concentration in the assay is ≤ 0.5%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer. The final concentration of ATP should be at or near its Kₘ for the enzyme.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, and then catalyze the conversion of luciferin to light by luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows relevant to the development of this compound derivatives.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a kinase inhibitor.
Caption: Troubleshooting flowchart for inconsistent IC50 value determination.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Other Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pim-1 kinase inhibitors, with a focus on the pyrazolo[1,5-a]pyrimidine scaffold, to which 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs, against other well-characterized Pim-1 inhibitors such as SGI-1776, AZD1208, and CX-6258. This analysis is supported by experimental data from publicly available scientific literature.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. Pim-1 kinase activity is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.
Overview of Pim-1 Inhibitors
Several small molecule inhibitors targeting Pim-1 kinase have been developed. This guide focuses on a comparative analysis of the following:
-
Pyrazolo[1,5-a]pyrimidine Derivatives: This class of compounds has been explored for its potent and selective inhibition of Pim-1. While specific data for this compound is limited in the public domain, structure-activity relationship (SAR) studies of related analogs provide valuable insights into the potential of this scaffold.
-
SGI-1776: A first-generation, ATP-competitive pan-Pim kinase inhibitor that also targets Flt3.
-
AZD1208: A potent and orally bioavailable pan-Pim kinase inhibitor.
-
CX-6258: An orally efficacious pan-Pim kinase inhibitor.
Data Presentation
Biochemical Potency of Pim-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Pim-1 inhibitors against Pim kinases.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Other Notable Targets |
| Pyrazolo[1,5-a]pyrimidine Analogs | ||||
| Compound 9a¹ | 18 | - | - | Flt-3 |
| Compound 11b¹ | 27 | - | - | Flt-3 |
| SGI-1776 | 7[1][2] | 363[3][4] | 69[3][4] | Flt3 (44 nM)[2][3] |
| AZD1208 | 0.4[1][5][6] | 5[1][5][6] | 1.9[1][5][6] | - |
| CX-6258 | 5[1][7] | 25[1][7] | 16[1][7] | - |
¹Data from a study on pyrazolo[1,5-a]pyrimidine derivatives, specific data for this compound is not available. The presented analogs demonstrate the potential of the scaffold.
Cellular Activity of Pim-1 Inhibitors
The following table summarizes the cellular IC50 values of selected Pim-1 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | 0.005 - 11.68[2] |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | <0.15 |
| CX-6258 | MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| PC3 | Prostate Cancer | 0.452 |
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines, JAK kinases phosphorylate STAT proteins, which then translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates various downstream targets, such as BAD, to promote cell survival.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Assay
Determining the biochemical potency of a Pim-1 inhibitor is typically achieved through an in vitro kinase assay.
Caption: General Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 value of a Pim-1 inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the Pim-1 kinase, peptide substrate (e.g., a BAD-derived peptide), and ATP to desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer with a final DMSO concentration that does not exceed 1%.
-
-
Kinase Reaction:
-
Add the Pim-1 kinase and the test inhibitor to the wells of a microplate and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Pim-1 inhibitors on the viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the Pim-1 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the cellular IC50 value.
-
Western Blotting for Phospho-BAD
This protocol is used to confirm the on-target effect of a Pim-1 inhibitor in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cancer cells with the Pim-1 inhibitor at various concentrations for a defined period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BAD (p-BAD at Ser112).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
In comparison, inhibitors like AZD1208 and CX-6258 exhibit potent pan-Pim kinase inhibition with low nanomolar IC50 values. SGI-1776, a first-generation inhibitor, is also a potent Pim-1 inhibitor but displays off-target effects on Flt3. The choice of inhibitor will depend on the specific research question. For studies requiring high selectivity for Pim-1, further investigation into optimized pyrazolo[1,5-a]pyrimidine derivatives may be warranted. For broader inhibition of the Pim kinase family, AZD1208 and CX-6258 represent well-characterized options.
Further research is needed to synthesize and evaluate the specific biological activity of this compound to definitively place it within the landscape of Pim-1 inhibitors. The experimental protocols provided in this guide offer a framework for such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as potent protein kinase inhibitors in targeted cancer therapy.[1][2] The development of efficient synthetic routes to access structurally diverse derivatives of this scaffold is a key focus for researchers in drug discovery. This guide provides a comparative overview of two prominent methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines: a traditional multi-step synthesis involving conventional heating and a more recent one-pot synthesis utilizing microwave irradiation.
Comparison of Synthetic Routes
The choice of synthetic strategy for pyrazolo[1,5-a]pyrimidines often depends on the desired substitution pattern, scalability, and the need for efficiency in terms of time and resources. Below is a summary of a conventional multi-step approach and a modern microwave-assisted one-pot synthesis.
| Parameter | Multi-step Conventional Synthesis | One-pot Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days (multiple steps) | 5 minutes to 2 hours |
| Number of Steps | Multiple (e.g., 3-5 steps) | One-pot |
| Typical Yields | Variable, often moderate overall yield | Generally good to excellent (e.g., 52-95%)[3][4] |
| Purification | Requires isolation and purification of intermediates | Direct isolation of the final product |
| Energy Consumption | Higher due to prolonged heating | Lower due to short reaction times |
| Scalability | Can be challenging to scale up | Readily scalable[5] |
Experimental Protocols
Route 1: Multi-step Synthesis of 2-methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidines (Conventional Heating)
This route involves the initial formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide. The mixture is typically refluxed in ethanol for an extended period (e.g., 24 hours) to yield the dihydroxy-heterocycle.[6]
Step 2: Chlorination The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is then subjected to a chlorination reaction using a reagent such as phosphorus oxychloride (POCl₃). This step is usually performed at elevated temperatures (e.g., 80°C) for several hours to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[6]
Step 3: Nucleophilic Substitution The dichloro intermediate serves as a versatile precursor for introducing various substituents at the 5 and 7 positions through nucleophilic substitution reactions. For example, reaction with amines or other nucleophiles in a suitable solvent allows for the synthesis of a library of diversely substituted pyrazolo[1,5-a]pyrimidines.
Route 2: One-pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones (Microwave-Assisted)
This streamlined approach combines the formation of the pyrazole ring and its subsequent cyclization into the pyrazolo[1,5-a]pyrimidinone core in a single vessel.[3][4]
General Procedure: A solution of a β-ketonitrile in a suitable solvent (e.g., methanol) is treated with hydrazine. The mixture is heated under microwave irradiation at a specific temperature (e.g., 150°C) for a short duration (e.g., 5 minutes) to form the 5-aminopyrazole intermediate in situ.[4] Subsequently, a β-ketoester and acetic acid are added to the same reaction vessel. The reaction mixture is then subjected to a second period of microwave irradiation at the same temperature for a longer duration (e.g., 2 hours).[4] After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated. This method has been shown to be effective for a variety of substituents at the 2 and 5 positions, including aryl, heteroaryl, and alkyl groups.[3][4]
Visualization of Synthetic Logic
The following diagram illustrates the logical flow of the two compared synthetic strategies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid core. The information is compiled from various studies targeting different protein kinases, offering insights into the impact of substitutions at key positions on biological activity.
Comparative Biological Activity Data
The following tables summarize the in vitro inhibitory activities of this compound analogs and related derivatives against various protein kinases. These tables highlight the influence of substituents at the C3 and C6 positions of the pyrazolo[1,5-a]pyrimidine core.
Table 1: SAR of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Kinase Inhibitors [1]
| Compound ID | R3 Substituent | R6 Substituent | KDR IC50 (nM) |
| Lead 1 | 4-Methoxyphenyl | Methyl | - |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 |
Note: This table is adapted from a study on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, where the lead compound had a methyl group at the 6-position, similar to the core structure of interest.
Table 2: Activity of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2 and TRKA Inhibitors [2]
| Compound ID | R3 Substituent | R7 Substituent | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | -CN | Phenyl with 4-OCH3 | 0.23 | 0.45 |
| 6t | -COOEt | Phenyl with 4-OCH3 | 0.09 | 0.45 |
| 6n | -COOEt | Phenyl with 4-Cl | - | - |
| 6p | -COOEt | Phenyl with 4-Br | 0.67 | 1.34 |
| 6o | -COOEt | Phenyl with 4-Cl | 0.76 | 1.59 |
| 6k | -COOEt | Phenyl | 1.58 | 1.17 |
| 6r | -COOEt | Naphthalen-2-yl | 0.20 | 0.97 |
Note: This study explored derivatives with variations at C3 and C7, providing insights into the electronic and steric effects of the C3 substituent.
Table 3: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [3]
| Compound ID | R5 Substituent | MCF-7 IC50 (µM) |
| 10a | Benzylideneamino | >50 |
| 10b | 4-Fluorobenzylideneamino | 15.2 |
| 10e | 4-Nitrobenzylideneamino | 11 |
Note: While the core is an isomeric pyrazolo[3,4-d]pyrimidine, this data provides general insights into the anticancer potential of related heterocyclic systems.
Key Signaling Pathways and Experimental Workflows
Visual representations of a generic kinase signaling pathway, a typical experimental workflow for inhibitor screening, and a general synthetic scheme are provided below to contextualize the data.
References
- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comparative Analysis of its Potential Anticancer Efficacy
The landscape of anticancer drug discovery is continually evolving, with a significant focus on targeted therapies that can selectively inhibit the growth of cancer cells while minimizing damage to healthy tissues. One such class of compounds that has garnered considerable attention is the pyrazolo[1,5-a]pyrimidines, which have demonstrated promising activity as protein kinase inhibitors. This guide provides a comparative overview of the potential efficacy of a specific derivative, 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, in the context of known anticancer agents.
While direct comparative studies on this compound are not extensively available in publicly accessible literature, this analysis will draw upon data from closely related pyrazolo[1,5-a]pyrimidine derivatives to provide a comprehensive understanding of their potential. These compounds are recognized for their ability to act as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1]
Comparative In Vitro Cytotoxicity
Several studies have highlighted the potent anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against a range of cancer cell lines. Notably, some derivatives have exhibited superior or comparable efficacy to established chemotherapy drugs such as doxorubicin and cisplatin.
A recent study demonstrated that a pyrazolo[1,5-a]pyrimidine derivative, referred to as 12b, displayed a significantly lower IC50 value against lung (A549) and colon (Caco-2) cancer cell lines compared to doxorubicin.[2] The therapeutic index (TI) of derivative 12b was also found to be substantially higher than that of doxorubicin, suggesting a potentially wider therapeutic window and lower toxicity to normal cells.[2]
In another investigation, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. Several of these compounds, specifically 10q, 10u, and 10w, demonstrated potent anticancer activity against the HeLa cervical cancer cell line, with IC50 values less than 10 µM, rendering them more potent than the widely used anticancer drug cisplatin in this specific cell line.[3]
Table 1: Comparative In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives and Known Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 Value (µM) | Therapeutic Index (TI) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative 12b | A549 (Lung) | 40.54 (mg/mL) | 7.52 | [2] |
| Doxorubicin | A549 (Lung) | Not Specified | 2.42 | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivative 12b | Caco-2 (Colon) | 29.77 (mg/mL) | 10.24 | [2] |
| Doxorubicin | Caco-2 (Colon) | Not Specified | 2.67 | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivative 10q | HeLa (Cervical) | < 10 | Not Specified | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative 10u | HeLa (Cervical) | < 10 | Not Specified | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative 10w | HeLa (Cervical) | < 10 | Not Specified | [3] |
| Cisplatin | HeLa (Cervical) | 17.83 | Not Specified | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazolo[1,5-a]pyrimidines is largely attributed to their ability to inhibit protein kinases that are critical components of signaling pathways driving cell proliferation and survival.[1] One of the key pathways targeted by these compounds is the Raf-MEK-ERK pathway, with some derivatives identified as potent inhibitors of B-Raf kinase.[4] The B-Raf protein is a crucial player in this pathway, and its mutation is a known driver in a significant percentage of melanomas and other cancers.
Caption: The Raf-MEK-ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf.
Furthermore, various pyrazolo[1,5-a]pyrimidine compounds have been identified as inhibitors of other important kinases such as Pim-1 and PI3Kδ, which are also implicated in cancer development and progression.[5][6] This multi-targeted inhibitory profile suggests that this class of compounds could be effective against a broad range of malignancies.
Experimental Protocols
The evaluation of the anticancer efficacy of compounds like this compound typically involves a series of in vitro and in vivo experiments. A standard workflow for such an evaluation is outlined below.
Caption: A generalized experimental workflow for the preclinical evaluation of novel anticancer compounds.
Key Experimental Methodologies:
Cell Viability (MTT) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a known anticancer drug (e.g., doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
While direct comparative efficacy data for this compound against known anticancer drugs remains to be fully elucidated in published literature, the existing evidence for the broader pyrazolo[1,5-a]pyrimidine class is highly encouraging. The demonstrated potency of various derivatives against multiple cancer cell lines, in some cases surpassing that of standard chemotherapeutic agents, underscores the therapeutic potential of this scaffold.[2][3] The mechanism of action, primarily through the inhibition of key protein kinases involved in cancer cell signaling, provides a strong rationale for their continued development.[1][4] Future research should focus on the direct evaluation of this compound in a panel of cancer cell lines and in vivo tumor models to definitively establish its anticancer efficacy and therapeutic potential relative to existing treatments.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its common ester derivatives, such as the ethyl ester. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors, making a thorough understanding of its structural and electronic properties crucial for the development of novel therapeutics. This document presents a summary of expected spectroscopic data, detailed experimental protocols for their acquisition, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Spectroscopic Data Comparison
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its ethyl ester. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound | Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Key Differences & Rationale |
| H2 | ~8.5 | ~8.5 | Minimal change expected as this proton is distant from the modification site. |
| H5 | ~7.2 | ~7.2 | Minimal change expected. |
| H7 | ~8.9 | ~8.9 | Minimal change expected. |
| 6-CH₃ | ~2.5 | ~2.5 | Minimal change expected. |
| COOH | ~13.0 (broad s) | - | The acidic proton of the carboxylic acid is highly deshielded and disappears upon esterification. |
| -OCH₂CH₃ | - | ~4.3 (q) | Quartet signal characteristic of the ethyl group's methylene protons adjacent to a methyl group. |
| -OCH₂CH₃ | - | ~1.3 (t) | Triplet signal for the terminal methyl protons of the ethyl group. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound | Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Key Differences & Rationale |
| C2 | ~145 | ~145 | Minimal change. |
| C3 | ~110 | ~110 | Minimal change in the pyrazole ring. |
| C3a | ~150 | ~150 | Minimal change. |
| C5 | ~115 | ~115 | Minimal change. |
| C6 | ~160 | ~160 | Minimal change. |
| C7 | ~140 | ~140 | Minimal change. |
| 6-CH₃ | ~20 | ~20 | Minimal change. |
| C=O | ~165 | ~163 | The carbonyl carbon of the ester is typically slightly more shielded than that of the carboxylic acid. |
| -OCH₂CH₃ | - | ~61 | Characteristic chemical shift for the methylene carbon of an ethyl ester. |
| -OCH₂CH₃ | - | ~14 | Characteristic chemical shift for the methyl carbon of an ethyl ester. |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Key Differences & Rationale |
| O-H stretch | 3300-2500 (broad) | - | The broad O-H stretch of the carboxylic acid is a key distinguishing feature and is absent in the ester. |
| C=O stretch | ~1700 | ~1720 | The carbonyl stretching frequency is typically higher for esters compared to carboxylic acids. |
| C-O stretch | ~1300 | ~1250 | The C-O stretching frequencies differ between the acid and the ester, with the ester often showing a stronger, more distinct band. |
| Aromatic C=C and C=N | ~1600-1450 | ~1600-1450 | These stretches from the pyrazolopyrimidine ring system are expected to be similar for both compounds. |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | m/z 177 | Loss of COOH (m/z 45), loss of CO (m/z 28), and fragmentation of the pyrazolopyrimidine ring. |
| Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | m/z 205 | Loss of OCH₂CH₃ (m/z 45), loss of COOCH₂CH₃ (m/z 73), and McLafferty rearrangement if sterically feasible. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a sealed tube, suspend 5-amino-1H-pyrazole-4-carboxylic acid (1 equivalent) and 1,1,3,3-tetraethoxy-2-methylpropane (1 equivalent) in 6 M aqueous hydrochloric acid.
-
Heating: Heat the mixture to 95 °C. The reactants will dissolve around 82 °C, followed by the precipitation of the product.
-
Reaction Time: Continue stirring for an additional 5-10 minutes after precipitation begins.
-
Workup: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Esterification: Suspend this compound (1 equivalent) in absolute ethanol.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of the analyte (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum, ensuring proper calibration of the instrument.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Signaling Pathway: Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, generic protein kinase signaling cascade and the inhibitory action of a pyrazolo[1,5-a]pyrimidine compound.
Caption: Inhibition of a protein kinase signaling pathway.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based IRAK4 Inhibitors
Introduction
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a serine-threonine kinase that plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases. This culminates in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The pyrazolo[1,5-a]pyrimidine-based inhibitors discussed here are designed to block the kinase activity of IRAK4, thereby interrupting this inflammatory cascade.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular activity, and in vivo pharmacokinetic and pharmacodynamic properties of a representative 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitor, herein referred to as "Compound 14" from the reference literature.[1]
Table 1: In Vitro Efficacy of Compound 14[1]
| Parameter | Description | Value |
| IRAK4 IC50 | 50% inhibitory concentration against the isolated IRAK4 enzyme. | 1.1 nM |
| hPBMC IC50 | 50% inhibitory concentration in a human peripheral blood mononuclear cell assay (measuring cytokine release). | 24 nM |
| rWB IC50 | 50% inhibitory concentration in a rat whole blood assay (measuring cytokine release). | 110 nM |
| Kinase Selectivity | Fold selectivity for IRAK4 over other tested kinases. | >100-fold |
Table 2: In Vivo Pharmacokinetics of Compound 14 in Rats[1]
| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Compound 14 | IV | 2 mg/kg | - | - | 1080 | - |
| Compound 14 | PO | 5 mg/kg | 430 | 1.0 | 1410 | 52 |
Table 3: In Vivo Pharmacodynamic Efficacy of Compound 14 in Rats[1]
| Animal Model | Efficacy Endpoint | Dose (PO) | Result |
| R848-induced IL-6 Production | Inhibition of IL-6 release | 30 mg/kg | Significant inhibition of IL-6 levels |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of IRAK4.
-
Compound Preparation : The test compound is serially diluted to various concentrations in DMSO.
-
Reaction Setup : The assay is typically performed in a 384-well plate. Recombinant human IRAK4 enzyme is mixed with a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[2]
-
Inhibitor Incubation : The diluted compound is added to the wells containing the enzyme and incubated briefly.
-
Reaction Initiation : The kinase reaction is initiated by adding a mixture of a suitable substrate (e.g., Myelin Basic Protein) and ATP.
-
Incubation : The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the amount of ADP produced is quantified using a luminescent assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.
Human Peripheral Blood Mononuclear Cell (PBMC) Assay
This cellular assay measures the compound's ability to inhibit cytokine production in immune cells.
-
PBMC Isolation : Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[3]
-
Cell Plating : The isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) and plated in 96-well plates.[2]
-
Compound Pre-incubation : Serial dilutions of the test compound are added to the cells and pre-incubated for 1-2 hours.[2]
-
Stimulation : The cells are stimulated with a TLR agonist, such as R848 (a TLR7/8 agonist), to induce cytokine production.
-
Incubation : The plates are incubated for 18-24 hours at 37°C in a CO2 incubator.[2]
-
Cytokine Measurement : The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., IL-6 or TNF-α) is measured using an ELISA kit.
-
Data Analysis : The inhibitory effect of the compound on cytokine production is determined, and the IC50 value is calculated.
In Vivo Rat Pharmacodynamic (PD) Model
This in vivo model assesses the compound's efficacy in a living organism.
-
Animal Dosing : Male Lewis rats are administered the test compound orally (PO) at various doses.
-
Inflammatory Challenge : After a set time post-dosing (e.g., 1 hour), the rats are challenged with an intraperitoneal injection of the TLR7/8 agonist R848 to induce a systemic inflammatory response.
-
Blood Sampling : Blood samples are collected at specified time points after the R848 challenge.
-
Cytokine Analysis : The plasma is separated from the blood samples, and the concentration of IL-6 is measured by ELISA.[1]
-
Efficacy Evaluation : The reduction in plasma IL-6 levels in the compound-treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy.
Comparison and Conclusion
The data presented demonstrate a clear correlation between the in vitro and in vivo efficacy of the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide class of IRAK4 inhibitors. The representative compound exhibits potent low nanomolar inhibition of the IRAK4 enzyme, which translates to double-digit nanomolar efficacy in cellular assays using human and rat immune cells.[1] This indicates good cell permeability and target engagement in a physiological context.
The in vivo pharmacokinetic studies in rats reveal that the compound has good oral bioavailability (52%), achieving plasma concentrations sufficient for target modulation.[1] This is confirmed by the pharmacodynamic model, where oral administration of the compound significantly reduces the production of the pro-inflammatory cytokine IL-6 in response to a TLR agonist challenge.[1]
References
Comparative Molecular Docking Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors in Cancer Therapy
The quest for novel, potent, and selective anti-cancer agents has led researchers to explore the therapeutic potential of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds. These molecules have demonstrated significant inhibitory activity against various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative analysis of recently developed pyrazolo[1,5-a]pyrimidine inhibitors, focusing on their molecular docking profiles and experimentally determined inhibitory activities against prominent cancer targets.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in-silico and in-vitro performance of selected pyrazolo[1,5-a]pyrimidine derivatives against their primary biological targets. This comparative data highlights the structure-activity relationships and inhibitory potential of these compounds.
| Compound ID | Target Protein(s) | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6t | CDK2/TRKA | Not Reported | 0.09 (CDK2) / 0.45 (TRKA) | Ribociclib / Larotrectinib | 0.07 (CDK2) / 0.07 (TRKA) |
| 6s | CDK2/TRKA | Not Reported | 0.23 (CDK2) / 0.45 (TRKA) | Ribociclib / Larotrectinib | 0.07 (CDK2) / 0.07 (TRKA) |
| 6h | CDK2/Tubulin | -7.0582 (CDK2) / -7.61 (Tubulin) | 6.37 (CDK2) | Not Reported | Not Reported |
| 6q | CDK2/Tubulin | -6.3965 (CDK2) | 3.41 | Not Reported | Not Reported |
| 5h | CDK2 | Not Reported | 0.022 | Dinaciclib | 0.018 |
| 5i | CDK2 | Not Reported | 0.024 | Dinaciclib | 0.018 |
| CPL302253 (54) | PI3Kδ | Not Reported | 0.0028 | Not Reported | Not Reported |
| 7a | CDK2 | Not Reported | 0.262 | Roscovitine | 0.641 |
| 9c | CDK2 | Not Reported | 0.281 | Roscovitine | 0.641 |
Binding energies are obtained from molecular docking simulations. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity in vitro.
The data reveals that pyrazolo[1,5-a]pyrimidine derivatives can be engineered to exhibit potent and selective inhibition of various kinases. For instance, compounds 5h and 5i show CDK2 inhibitory activity comparable to the established drug Dinaciclib[1]. Similarly, compounds 7a and 9c are more potent than the reference inhibitor Roscovitine against CDK2[2]. The development of dual inhibitors, such as compounds 6t and 6s for CDK2 and TRKA, represents a promising strategy to overcome drug resistance in cancer[3][4].
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for molecular docking and in-vitro biological assays.
Molecular Docking Simulation Protocol
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule (protein).
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
-
Docking and Scoring:
-
A docking software (e.g., AutoDock Vina) is used to perform the docking calculations[5].
-
The binding site on the target protein is defined, often based on the position of a known co-crystallized ligand.
-
The software samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
The resulting docked poses are analyzed to identify the most favorable binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
In-Vitro Kinase Inhibition Assay Protocol
In-vitro kinase assays are performed to experimentally measure the inhibitory activity of the synthesized compounds against the target kinase.
-
Assay Components:
-
Recombinant human kinase enzyme (e.g., CDK2/Cyclin A).
-
Substrate for the kinase (a peptide or protein that is phosphorylated by the kinase).
-
ATP (Adenosine triphosphate) as the phosphate donor.
-
Assay buffer to maintain optimal pH and ionic strength.
-
The pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.
-
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using radiolabeled ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Docking Workflows and Signaling Pathways
To better understand the processes involved in these research studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway involving a key target, CDK2.
References
- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazolo[1,5-a]pyrimidine Derivatives Against Established PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives against the phosphoinositide 3-kinase (PI3K) family, benchmarked against well-established PI3K inhibitors. While direct inhibitory data for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively available in the public domain, this document focuses on potent derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which have demonstrated significant promise as selective PI3K inhibitors.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide synthesizes available biochemical and cellular data to offer a clear comparison, presents detailed experimental methodologies for key assays, and visualizes critical pathways and workflows to aid in research and development efforts.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[1,5-a]pyrimidine derivatives and a selection of established PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, δ). This allows for a direct comparison of potency and selectivity.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| CPL302253 [1][2] | - | - | - | 2.8 | Highly selective for PI3Kδ |
| CPL302415 | >1000 | >1000 | >1000 | 18 | Highly selective for PI3Kδ |
| Compound 57 [3] | - | - | - | - | p110δ-selective |
| Compound 58 [3] | - | - | - | - | p110α-selective |
| IHMT-PI3K-455 (15u) [4] | - | - | Potent | Potent | Dual PI3Kγ/δ inhibitor |
Note: "-" indicates data not available in the cited sources.
Table 2: Inhibitory Activity of Established PI3K Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Idelalisib [5] | 860 | 4000 | 2100 | 2.5 | PI3Kδ selective |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K |
| Alpelisib (BYL719) [6] | 5 | 1156 | 250 | 290 | PI3Kα selective |
| Buparlisib (BKM120) [6][7][8] | 52 | 166 | 262 | 116 | Pan-PI3K |
| Pictilisib (GDC-0941) [6] | 3 | 33 | 75 | 3 | PI3Kα/δ > β/γ |
| Duvelisib (IPI-145) [7] | 410 | 1830 | 23 | 2.5 | PI3Kδ/γ selective |
Experimental Protocols
This section outlines the generalized methodologies for the key experiments used to evaluate and compare the performance of PI3K inhibitors.
Biochemical Kinase Activity Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays (e.g., Adapta™ Universal Kinase Assay):
-
Principle: This assay measures the generation of ADP, a product of the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.[9]
-
Procedure:
-
Prepare a reaction mixture containing the specific PI3K isoform, the lipid substrate (e.g., PIP2), and ATP in a suitable buffer.
-
Add the test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) at various concentrations.
-
Initiate the kinase reaction and incubate for a defined period at room temperature.
-
Stop the reaction and add the detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-ADP tracer).
-
Incubate to allow for binding equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of the acceptor and donor emission signals.
-
Determine IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Assays
Cell-based assays are crucial for assessing a compound's activity within a biological context, accounting for factors like cell permeability and off-target effects.
1. Cell Proliferation/Viability Assays (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
-
Procedure:
-
Seed cancer cell lines with a known PI3K pathway dependency (e.g., those with PIK3CA mutations) in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
2. Western Blotting for PI3K Pathway Phosphorylation:
-
Principle: This technique is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt. A reduction in the phosphorylation of these proteins indicates pathway inhibition.[10][11]
-
Procedure:
-
Culture cells and treat them with the inhibitor for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473) and total proteins (e.g., total Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
PI3K Signaling Pathway
The diagram below illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway is activated by receptor tyrosine kinases.
Experimental Workflow for PI3K Inhibitor Evaluation
This workflow outlines the key steps in the preclinical evaluation of a novel PI3K inhibitor.
Caption: A generalized workflow for the evaluation of PI3K inhibitors.
References
- 1. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comprehensive Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
-
May cause an allergic skin reaction [2]
-
Harmful if inhaled
Before handling the compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area or with appropriate respiratory protection.[3][4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.[4] Adherence to local, state, and federal regulations is mandatory.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[1]
-
Unused Compound: The original container with the unused compound should be sealed tightly and placed in a designated waste accumulation area.
-
Solutions: Any solutions containing the compound should be collected in a dedicated and compatible container. Do not mix with incompatible wastes.[5]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and any known hazard symbols.[5]
-
When reusing empty bottles for waste collection, ensure the original label is completely defaced.[6]
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[4][5]
-
Keep the container away from incompatible materials such as strong acids, and oxidizing agents to prevent dangerous reactions.[5][7]
Step 4: Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[5]
-
Dispose of the contents and container to an approved waste disposal plant.[3][4]
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[3][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards and best practices for similar compounds.[1][2]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[1][2] For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a suitable material (e.g., neoprene or butyl rubber).[1] Always inspect gloves for tears or holes before use.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[1] For solid compounds, a particulate filter conforming to EN 143 is recommended.[1] Annual fit testing and medical evaluations are necessary for respirator users.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operating procedure is critical for minimizing risk during the handling of this compound.
Preparation:
-
Ensure that a calibrated safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that the work area, ideally a certified chemical fume hood, is clean and operational.[1]
-
Assemble all necessary laboratory equipment (e.g., spatulas, glassware, weighing paper) and ensure it is clean and dry.[1]
-
Don all required personal protective equipment as detailed in the table above before handling the chemical.[1]
Handling:
-
Handle the compound exclusively within a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of dust or vapors.[2][4]
-
Avoid direct contact with skin, eyes, and clothing.[1] Do not inhale dust or vapors.[1]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1]
-
After handling, wash hands thoroughly with soap and water.[2][4]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed and store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[5]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any applicable hazard symbols.[5]
Disposal Procedure:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials until collection.[5]
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
